Product packaging for N-(Cyclopentyloxycarbonyloxy)succinimide(Cat. No.:CAS No. 128595-07-3)

N-(Cyclopentyloxycarbonyloxy)succinimide

Cat. No.: B145441
CAS No.: 128595-07-3
M. Wt: 227.21 g/mol
InChI Key: MKHDXOXWZKDUKB-UHFFFAOYSA-N
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Description

N-(Cyclopentyloxycarbonyloxy)succinimide is a useful research compound. Its molecular formula is C10H13NO5 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO5 B145441 N-(Cyclopentyloxycarbonyloxy)succinimide CAS No. 128595-07-3

Properties

IUPAC Name

cyclopentyl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO5/c12-8-5-6-9(13)11(8)16-10(14)15-7-3-1-2-4-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHDXOXWZKDUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579715
Record name 1-{[(Cyclopentyloxy)carbonyl]oxy}pyrrolidine-2,5-dione
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Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128595-07-3
Record name Cyclopentyl 2,5-dioxo-1-pyrrolidinyl carbonate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[(Cyclopentyloxy)carbonyl]oxy}pyrrolidine-2,5-dione
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Record name Carbonic acid, cyclopentyl 2,5-dioxo-1-pyrrolidinyl ester
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Foundational & Exploratory

An In-Depth Technical Guide to N-(Cyclopentyloxycarbonyloxy)succinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Cyclopentyloxycarbonyloxy)succinimide, also known as Cyclopentyl N-Succinimidyl Carbonate, is a versatile chemical reagent with significant applications in organic synthesis, particularly in the fields of pharmaceutical development, polymer chemistry, and bioconjugation. Its unique structure, featuring a reactive succinimidyl carbonate group and a stable cyclopentyloxy moiety, makes it an effective tool for the introduction of a cyclopentyloxycarbonyl (Cpoc) protecting group onto primary and secondary amines. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and its role in advanced drug delivery systems like antibody-drug conjugates (ADCs).

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is characterized by the following properties:

PropertyValueReference
CAS Number 128595-07-3[1]
Molecular Formula C₁₀H₁₃NO₅[1]
Molecular Weight 227.21 g/mol [1]
Melting Point 78-82 °C
Appearance White to off-white crystalline powder[1]
Solubility Moderately soluble in common organic solvents such as acetone and methanol; sparingly soluble in water.[1]
Storage Conditions 2-8°C, under an inert atmosphere. Moisture and heat sensitive.[1]

Spectral Data

The structural integrity of this compound can be confirmed using various spectroscopic techniques.

Spectroscopy Predicted/Typical Peaks
¹³C NMR Expected signals for carbonyl carbons (succinimide and carbonate), cyclopentyl carbons, and succinimide methylene carbons.
FTIR (cm⁻¹) Characteristic peaks for C=O stretching (imide and carbonate), C-O stretching, and C-N stretching. Imide carbonyls typically show two bands (symmetric and asymmetric stretching).
Mass Spectrometry Predicted m/z values for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

Synthesis of this compound

The synthesis of this compound is a two-step process, starting with the formation of cyclopentyl chloroformate, which is then reacted with N-hydroxysuccinimide.

Experimental Protocol: Synthesis of Cyclopentyl Chloroformate

Materials:

  • Cyclopentanol

  • Triphosgene

  • Pyridine

  • Anhydrous diethyl ether

  • 1.0 N HCl aqueous solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to -70°C using a dry ice/acetone bath.

  • Prepare a solution of cyclopentanol (3 equivalents) and pyridine (3.3 equivalents) in anhydrous diethyl ether.

  • Slowly add the cyclopentanol/pyridine solution dropwise to the triphosgene solution over 1 hour, maintaining the temperature at -70°C.

  • Stir the reaction mixture at -70°C for an additional hour.

  • Remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for 1.5 hours.

  • Quench the reaction by adding 1.0 N HCl aqueous solution to acidify the mixture.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield cyclopentyl chloroformate, which can be used in the next step without further purification.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclopentyl chloroformate

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous acetonitrile or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-hydroxysuccinimide (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 15 minutes.

  • Slowly add a solution of cyclopentyl chloroformate (1 equivalent) in anhydrous acetonitrile to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) to obtain pure this compound.

Synthesis of this compound.

Applications in Organic Synthesis

Amine Protection

This compound is an efficient reagent for the protection of primary and secondary amines by introducing the cyclopentyloxycarbonyl (Cpoc) group. The Cpoc group is stable under a variety of reaction conditions but can be removed under specific acidic or hydrogenolysis conditions.

Experimental Protocol: General Procedure for Amine Protection

Materials:

  • Amine-containing substrate

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amine-containing substrate (1 equivalent) in the chosen anhydrous solvent.

  • Add the base (1.1 to 1.5 equivalents).

  • Add this compound (1.1 to 1.2 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at room temperature until the starting amine is consumed (monitor by TLC).

  • Dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

Amine_Protection Amine R-NH₂ (Amine Substrate) Reaction Reaction Amine->Reaction Nucleophilic Attack Reagent This compound Reagent->Reaction Base Base (e.g., TEA) Base->Reaction Base Catalyst Protected_Amine R-NH-Cpoc (Protected Amine) Byproduct N-Hydroxysuccinimide Reaction->Protected_Amine Reaction->Byproduct

Amine protection using this compound.
Bioconjugation and Drug Delivery

The succinimidyl carbonate moiety of this compound makes it a valuable tool in bioconjugation, particularly for linking molecules to proteins and other biomolecules.[2] A significant application is in the development of Antibody-Drug Conjugates (ADCs). In this context, the reagent can act as a linker, connecting a cytotoxic drug to an antibody that specifically targets cancer cells.

The general strategy involves modifying a drug molecule with the this compound linker, which then reacts with lysine residues on the antibody to form a stable carbamate bond. The resulting ADC can selectively deliver the cytotoxic payload to tumor cells, minimizing off-target toxicity.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Normal_Cell Normal Cell ADC->Normal_Cell No Binding Tumor_Cell Tumor Cell (Antigen Expressing) ADC->Tumor_Cell Targeting & Binding Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Receptor Tumor Antigen Lysosome Lysosome Internalization->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

General mechanism of action for an Antibody-Drug Conjugate.

Safety and Handling

This compound is considered to have low to moderate acute toxicity.[1] However, it may cause skin and eye irritation upon contact.[1] Inhalation of dust may lead to respiratory discomfort.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). The compound should be handled in a well-ventilated area or a fume hood. It is sensitive to moisture and heat and should be stored accordingly in a refrigerator under an inert atmosphere.[1]

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis. Its ability to efficiently introduce the cyclopentyloxycarbonyl protecting group and to act as a linker in bioconjugation makes it a crucial tool for researchers in medicinal chemistry, drug development, and materials science. The detailed protocols provided in this guide are intended to facilitate its effective use in the laboratory. As research into targeted therapies and advanced biomaterials continues to grow, the applications of this compound are expected to expand further.

References

An In-Depth Technical Guide to N-(Cyclopentyloxycarbonyloxy)succinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Cyclopentyloxycarbonyloxy)succinimide, also known as Cyclopentyl N-Succinimidyl Carbonate, is a valuable reagent in organic synthesis, particularly in the fields of peptide chemistry, bioconjugation, and pharmaceutical development. This document provides a comprehensive overview of its structure, properties, synthesis, and applications. Detailed experimental protocols for its preparation and use in amine protection are presented, alongside a summary of its key characteristics in easily comparable tables. This guide is intended to serve as a technical resource for researchers and professionals utilizing this versatile compound in their work.

Introduction

This compound (CpO-OSu) is a chemical reagent belonging to the family of N-hydroxysuccinimide (NHS) esters. These compounds are widely employed as activating agents for the introduction of protecting groups or for the covalent modification of biomolecules. Specifically, CpO-OSu serves as an efficient reagent for the introduction of the cyclopentyloxycarbonyl (Cpoc) protecting group onto primary and secondary amines. The Cpoc group is a valuable alternative to other common amine protecting groups, offering distinct advantages in certain synthetic strategies. This guide will delve into the technical details of this compound, providing a foundational understanding for its effective application in research and development.

Structure and Properties

The chemical structure of this compound consists of a central carbonate functional group linking a cyclopentyl moiety and a N-hydroxysuccinimide ester. This unique arrangement confers its reactivity towards nucleophiles, particularly primary amines.

Chemical Structure
  • IUPAC Name: cyclopentyl (2,5-dioxopyrrolidin-1-yl) carbonate

  • Synonyms: Cyclopentyl N-Succinimidyl Carbonate, CpO-OSu

  • CAS Number: 128595-07-3

  • Molecular Formula: C₁₀H₁₃NO₅

  • Molecular Weight: 227.21 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Appearance White to off-white crystalline powder[1]
Melting Point 78-82 °C[2]
Boiling Point 320.0 ± 25.0 °C (Predicted)[2]
Density 1.35 ± 0.1 g/cm³ (Predicted)[2]
Solubility Sparingly soluble in water. Soluble in common organic solvents like Dichloromethane, Tetrahydrofuran, and Acetonitrile.[1]
Storage 2-8 °C, under inert atmosphere[2]
Spectroscopic Data
Spectroscopic TechniquePredicted Characteristic Peaks
¹H NMR (CDCl₃) δ ~ 5.3 ppm (m, 1H, cyclopentyl-CH), ~ 2.8 ppm (s, 4H, succinimide-CH₂), ~ 1.6-2.0 ppm (m, 8H, cyclopentyl-CH₂)
¹³C NMR (CDCl₃) δ ~ 168 ppm (C=O, succinimide), ~ 151 ppm (C=O, carbonate), ~ 85 ppm (cyclopentyl-CH), ~ 33 ppm (cyclopentyl-CH₂), ~ 25 ppm (succinimide-CH₂), ~ 24 ppm (cyclopentyl-CH₂)
FTIR (KBr) ~ 1820 cm⁻¹ (C=O stretch, imide), ~ 1780 cm⁻¹ (C=O stretch, imide), ~ 1740 cm⁻¹ (C=O stretch, carbonate), ~ 1200 cm⁻¹ (C-O stretch)
Mass Spectrometry (ESI+) m/z = 228.08 [M+H]⁺, 250.07 [M+Na]⁺

Synthesis and Reactivity

Synthesis of this compound

This compound can be synthesized by the reaction of cyclopentyl chloroformate with N-hydroxysuccinimide in the presence of a base. A general experimental protocol is provided below, adapted from procedures for similar N-succinimidyl carbonates.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclopentyl chloroformate

  • N-Hydroxysuccinimide (NHS)

  • Potassium bicarbonate (KHCO₃) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-hydroxysuccinimide (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a base, such as triethylamine (1.1 eq.) or an aqueous solution of potassium bicarbonate (1.1 eq.), to the stirred solution.

  • To this mixture, add cyclopentyl chloroformate (1.0 eq.) dropwise, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white crystalline solid.

Reactivity and Mechanism of Amine Protection

This compound is an effective electrophile that readily reacts with primary and secondary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism at the carbonate carbonyl carbon. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the N-hydroxysuccinimide anion acting as a good leaving group, to form a stable carbamate (the Cpoc-protected amine) and N-hydroxysuccinimide as a byproduct.

G cluster_0 Reaction Mechanism Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent CpO-OSu (this compound) Reagent->Intermediate Product R-NH-Cpoc (Cpoc-protected Amine) Intermediate->Product Collapse of Intermediate Byproduct NHS (N-Hydroxysuccinimide) Intermediate->Byproduct Elimination of Leaving Group

Caption: Reaction mechanism of amine protection.

Applications in Research and Development

The primary application of this compound is as a reagent for the introduction of the cyclopentyloxycarbonyl (Cpoc) protecting group for amines. This is particularly relevant in multi-step organic synthesis, especially in the context of peptide synthesis and the development of complex pharmaceutical intermediates.

Amine Protection in Organic Synthesis

The Cpoc group provides a stable protecting group for amines that is resistant to a variety of reaction conditions. Its removal can typically be achieved under specific acidic or hydrogenolysis conditions, offering orthogonality to other protecting groups.

Experimental Protocol: General Procedure for Amine Protection

Materials:

  • Amine-containing substrate

  • This compound (1.0 - 1.2 eq.)

  • A suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile, or a biphasic system)

Procedure:

  • Dissolve the amine-containing substrate in the chosen solvent.

  • Add the base to the solution.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Upon completion, perform an aqueous workup by adding water and extracting the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting Cpoc-protected amine by column chromatography or recrystallization as needed.

G cluster_1 Experimental Workflow: Amine Protection Start Dissolve Amine Substrate Add_Base Add Base Start->Add_Base Add_Reagent Add CpO-OSu Add_Base->Add_Reagent React Stir at Room Temperature Add_Reagent->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product Dry->Purify

Caption: General workflow for amine protection.

Bioconjugation and Drug Development

The reactivity of this compound with amines makes it a useful tool in bioconjugation. It can be used to link molecules containing a cyclopentyl group to proteins, antibodies, or other biomolecules through the formation of stable carbamate linkages with lysine residues. This has applications in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic reagents.[1]

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a moisture-sensitive compound and should be stored in a cool, dry place under an inert atmosphere. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and efficient reagent for the introduction of the Cpoc protecting group onto amines. Its stability and predictable reactivity make it a valuable tool in organic synthesis, particularly in the development of pharmaceuticals and bioconjugates. This technical guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, including detailed experimental protocols to facilitate its use in the laboratory. As the demand for complex and precisely engineered molecules continues to grow, reagents like this compound will remain essential for enabling innovative research and development.

References

In-Depth Technical Guide to CP-OSu: A Versatile Reagent for Amine Protection in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of N-(Cyclopentyloxycarbonyl)succinimide (CP-OSu), a key reagent for researchers, scientists, and drug development professionals. This document details its chemical properties, mechanism of action, and protocols for its application in organic synthesis, particularly in the protection of primary and secondary amines.

Core Chemical and Physical Properties

CP-OSu, also known as N-(Cyclopentyloxycarbonyl)succinimide, is a white crystalline powder. Its fundamental properties are summarized in the table below, providing a clear reference for laboratory use.

PropertyValueCitations
Chemical Formula C₁₀H₁₃NO₅[1][2]
Molecular Weight 227.21 g/mol [1][2]
CAS Number 128595-07-3[1][2]
Appearance White Crystalline Powder[1][2]
Melting Point 78-82 °C[1]
Purity (via HPLC) ≥ 99%[2]
Storage Conditions 2-8 °C[2]

Mechanism of Action: Amine Protection

CP-OSu is an amine-reactive reagent primarily utilized for the introduction of the cyclopentyloxycarbonyl (Cpoc) protecting group to primary and secondary amines. This protection is crucial in multi-step organic synthesis to prevent unwanted side reactions at the amine functional group.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the succinimidyl ester in CP-OSu. This leads to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct. NHS is a good leaving group, which facilitates the reaction.

Caption: Reaction mechanism of CP-OSu with an amine.

Experimental Protocols

While specific protocols for CP-OSu are not widely published, its application as an amine protecting group is analogous to that of other N-hydroxysuccinimide esters, such as Fmoc-OSu. The following is a general protocol for the protection of an amine using CP-OSu, which can be optimized for specific substrates.

General Protocol for Amine Protection in Solution Phase
  • Dissolution: Dissolve the amine-containing substrate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2 equivalents), to the solution to act as a proton scavenger.

  • CP-OSu Addition: Add CP-OSu (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous solution (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove the base and N-hydroxysuccinimide byproduct.

  • Purification: The protected product can be purified by standard techniques such as column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

In the context of SPPS, CP-OSu can be used for the N-terminal protection of amino acids. The protected amino acid can then be coupled to a resin-bound peptide chain.

SPPS_Workflow cluster_workflow Solid-Phase Peptide Synthesis Workflow Resin Resin with free amine Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection Coupling Coupling of Cpoc-protected Amino Acid with activating agent (e.g., HBTU, DIPEA) Deprotection->Coupling Washing Washing (e.g., DMF, DCM) Coupling->Washing Washing->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin and Deprotection of side chains (e.g., TFA cocktail) Washing->Cleavage After final coupling Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis.

Deprotection of the Cyclopentyloxycarbonyl (Cpoc) Group

Applications in Drug Development and Organic Synthesis

CP-OSu serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2] Its primary role is to act as a protecting group for amines, which is a fundamental step in the synthesis of peptides, peptidomimetics, and other nitrogen-containing compounds.[2] The cyclopentyl moiety can influence the solubility and bioavailability of the final compound, making it a potentially useful tool for formulation scientists.[2] Furthermore, its application extends to polymer chemistry, where it can be used in the development of biodegradable polymers for applications in medicine and materials science.[2]

Signaling Pathways

Currently, there is no publicly available information to suggest that CP-OSu is directly involved in any biological signaling pathways. Its function is primarily as a synthetic tool in a laboratory setting.

This technical guide provides a foundational understanding of CP-OSu for professionals in the fields of chemical synthesis and drug development. Further research into the specific applications and deprotection conditions for the Cpoc group will enhance its utility as a versatile protecting group.

References

N-(Cyclopentyloxycarbonyloxy)succinimide CAS number 128595-07-3

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 128595-07-3

This in-depth technical guide provides a comprehensive overview of N-(Cyclopentyloxycarbonyloxy)succinimide, a versatile reagent for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a probable synthesis protocol, and explores its key applications, particularly as an amino-protecting agent and in bioconjugation.

Core Chemical and Physical Properties

This compound, also known as Cyclopentyl N-Succinimidyl Carbonate, is a white to off-white crystalline powder. It serves as a crucial intermediate in various chemical syntheses due to its reactive N-hydroxysuccinimide (NHS) ester group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 128595-07-3General
Molecular Formula C₁₀H₁₃NO₅General
Molecular Weight 227.21 g/mol General
Appearance White to off-white crystalline powderGeneral
Melting Point 78-82 °CGeneral
Purity >98.0% (by GC)[1]
Storage Conditions 2-8°C, under inert atmosphere, moisture sensitive[1]

Spectroscopic Data

Table 2: Reference Spectroscopic Data for Succinimide and Predicted Data for this compound

Data TypeDescription
¹H NMR (Succinimide in CDCl₃) δ 2.77 (s, 4H), 8.9 (br s, 1H)
¹³C NMR (General for Succinimide Core) Carbonyl carbons typically appear downfield.
FTIR (Succinimide Derivatives) Imide carbonyl stretching vibrations are typically observed around 1700-1800 cm⁻¹. The anti-symmetric stretch is often seen around 1715 cm⁻¹, and the symmetric stretch around 1790 cm⁻¹.[2]
Mass Spectrometry (Predicted for C₁₀H₁₃NO₅) [M+H]⁺: 228.08666, [M+Na]⁺: 250.06860, [M-H]⁻: 226.07210

Synthesis Protocol

A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, based on a general method for producing N-(organocarbonyloxy)succinimide derivatives described in US Patent 5,426,190A, a plausible two-step experimental protocol is outlined below.[3] This process involves the formation of N-hydroxysuccinimide (NHS) followed by its acylation with cyclopentyl chloroformate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Hydroxysuccinimide (NHS)

  • Reaction Setup: In a reaction vessel, combine succinic anhydride and a slight molar excess of hydroxylamine in an aqueous medium.

  • Formation of Hydroxamic Acid: Stir the mixture at room temperature. The reaction is typically exothermic.

  • Cyclization: After the initial reaction subsides, heat the mixture to induce cyclization and dehydration, forming N-hydroxysuccinimide. Water is continuously removed during this step.

  • Isolation: The resulting solid, crude N-hydroxysuccinimide, can be purified by recrystallization.

Step 2: Synthesis of this compound

  • Reaction Setup: Prepare a two-phase system by dissolving the crude N-hydroxysuccinimide in water and adding a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acylation: Cool the mixture in an ice bath. Add a base (e.g., triethylamine or sodium carbonate) to the aqueous phase. Slowly add cyclopentyl chloroformate to the stirred biphasic mixture.

  • Reaction: The acylation occurs at the interface of the two phases. The this compound product will preferentially dissolve in the organic layer.

  • Workup: After the reaction is complete, separate the organic layer. Wash the organic phase with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization to yield pure this compound.

G cluster_0 Step 1: NHS Synthesis cluster_1 Step 2: Acylation Succinic Anhydride Succinic Anhydride Reaction_1 Aqueous Reaction Succinic Anhydride->Reaction_1 Hydroxylamine Hydroxylamine Hydroxylamine->Reaction_1 Heating_Dehydration Heating & Dehydration Reaction_1->Heating_Dehydration NHS N-Hydroxysuccinimide (NHS) Heating_Dehydration->NHS NHS_aq Aqueous NHS Solution NHS->NHS_aq Reaction_2 Two-Phase Acylation NHS_aq->Reaction_2 Cyclopentyl_Chloroformate Cyclopentyl_Chloroformate Cyclopentyl_Chloroformate->Reaction_2 Base Base Base->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a valuable reagent with several applications in pharmaceutical and materials science.

  • Amine Protection: The cyclopentyloxycarbonyl (Cpoc) group can be introduced onto a primary or secondary amine using this reagent. This protecting group is useful in multi-step organic syntheses, particularly in peptide and nucleotide synthesis, where selective protection and deprotection of amino functionalities are required.

  • Bioconjugation: As an N-hydroxysuccinimide ester, this compound is highly effective for bioconjugation.[4] It reacts with primary amines on biomolecules, such as the lysine residues on proteins, to form stable amide bonds.[5][6] This enables the covalent attachment of the cyclopentyloxycarbonyl group, which can be used to modify the properties of the biomolecule or to introduce a linker for further functionalization.

  • Pharmaceutical and Polymer Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and biodegradable polymers.[4]

Experimental Protocol: General Bioconjugation with an NHS Ester

This protocol describes a general workflow for conjugating an NHS-ester activated molecule, such as this compound, to a protein.

  • Protein Preparation: Dissolve the protein to be conjugated in an amine-free buffer at a pH range of 7.2-8.5. Common buffers include phosphate-buffered saline (PBS) or borate buffer.

  • NHS Ester Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conjugation Reaction: Add the dissolved NHS ester to the protein solution with gentle mixing. A molar excess of the NHS ester is typically used, with the optimal ratio determined empirically.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted NHS ester.

  • Purification: Remove the excess reagent and byproducts from the conjugated protein using size-exclusion chromatography, dialysis, or ultrafiltration.

G Protein Protein with Primary Amines (e.g., Lysine) Reaction Conjugation (pH 7.2-8.5) Protein->Reaction NHS_Ester This compound in DMSO/DMF NHS_Ester->Reaction Quenching Quenching (Tris or Glycine) Reaction->Quenching Purification Purification (e.g., SEC, Dialysis) Quenching->Purification Conjugate Protein-Cpoc Conjugate Purification->Conjugate G cluster_0 Reaction Mechanism Reactants Protein-NH₂ + Cpoc-O-NHS Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Protein-NH-Cpoc + NHS Intermediate->Products NHS Departure

References

The Cyclopentyloxycarbonyl (Poc) Group: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the intricate fields of peptide and carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the diverse arsenal of these temporary functionalities, the Propargyloxycarbonyl (Poc) group has emerged as a versatile and valuable tool. This technical guide provides a comprehensive overview of the Poc protecting group, detailing its chemical properties, applications, and the experimental protocols for its implementation and removal.

Core Concepts of the Propargyloxycarbonyl (Poc) Protecting Group

The Propargyloxycarbonyl (Poc) group is a urethane-type protecting group used for the temporary masking of amine and hydroxyl functionalities. Its structure, characterized by the presence of a terminal alkyne, is central to its unique reactivity and deprotection mechanism. The Poc group is introduced by reacting an alcohol or amine with propargyloxycarbonyl chloride (Poc-Cl).

A key feature of the Poc group is its stability under a range of conditions commonly employed in multi-step synthesis, including acidic and mild basic environments, as well as during glycosylation reactions.[1] This stability profile allows for its use in concert with other protecting groups, enabling complex synthetic strategies.

Data Presentation: A Quantitative Overview

The efficacy of a protecting group is best understood through quantitative data. The following tables summarize the yields and reaction times for the protection and deprotection of various substrates using the Poc group, as reported in the scientific literature.

Table 1: Protection of Alcohols and Amines with the Poc Group

SubstrateFunctional GroupReagents and ConditionsReaction TimeYield (%)Reference
2-Amino-1-butanolAmine & AlcoholPoc-Cl, Triethylamine-90 (N,O-diPoc)[2]
Various Amines/Amino AcidsAminePoc-Cl, aq. Dioxane, NaOH (pH 9-10) or CH2Cl2, Et3N, DMAP (cat.)-80-92
Serine/Threonine/Tyrosine DerivativesHydroxylPoc-Cl, Pyridine, -78°C-High[3]

Table 2: Deprotection of Poc-Protected Alcohols and Amines

SubstrateFunctional GroupReagents and ConditionsReaction TimeYield (%)Reference
N,O-diPoc-2-amino-1-butanolAlcohol1.1 equiv. Benzyltriethylammonium tetrathiomolybdate, RT-85 (selective O-deprotection)[2]
Poc-protected Amines/Amino Acids/PeptidesAmineBenzyltriethylammonium tetrathiomolybdate, Acetonitrile, Sonication (20 KHz)0.75 - 1 hHigh
O-Poc-protected DipeptidesHydroxylBenzyltriethylammonium tetrathiomolybdate-73-87[3]

Orthogonality: A Strategic Advantage

A significant advantage of the Poc group is its orthogonality with other widely used protecting groups in peptide and carbohydrate synthesis.[1] This means that the Poc group can be selectively removed under conditions that do not affect other protecting groups present in the molecule, and vice versa. The Poc group is stable to the acidic conditions used to remove tert-Butoxycarbonyl (Boc) groups and the basic conditions used for the cleavage of 9-Fluorenylmethoxycarbonyl (Fmoc) groups. Furthermore, it is not cleaved by the hydrogenolysis conditions used to remove the Carboxybenzyl (Cbz) group.[3][4]

This orthogonality allows for a high degree of flexibility in synthetic planning, enabling the synthesis of complex molecules with multiple functional groups that require differential protection.

Experimental Protocols

The following are detailed methodologies for the introduction and removal of the Propargyloxycarbonyl (Poc) protecting group.

General Procedure for the Protection of Amines with Poc-Cl

This protocol describes the general method for the protection of primary and secondary amines.

Materials:

  • Amine substrate (1.0 equiv)

  • Propargyloxycarbonyl chloride (Poc-Cl) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine substrate (1.0 equiv) in anhydrous DCM.

  • Add triethylamine (1.2 equiv) and a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add propargyloxycarbonyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Poc-protected amine.

General Procedure for the Deprotection of Poc-Protected Amines and Alcohols

This protocol outlines the removal of the Poc group using benzyltriethylammonium tetrathiomolybdate.

Materials:

  • Poc-protected substrate (1.0 equiv)

  • Benzyltriethylammonium tetrathiomolybdate (1.1 - 2.5 equiv)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Place the Poc-protected substrate (1.0 equiv) and benzyltriethylammonium tetrathiomolybdate (1.1 - 2.5 equiv) in a suitable reaction vessel.

  • Add a minimal amount of acetonitrile to form a slurry.

  • Sonicate the mixture in an ultrasonic cleaning bath (e.g., 20 KHz) for 0.75 to 1 hour, or stir at room temperature until the reaction is complete (monitor by TLC).

  • After completion, extract the residue with a mixture of DCM and diethyl ether.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by chromatography on silica gel to yield the deprotected amine or alcohol.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships involving the Poc protecting group.

Protection_Workflow cluster_start Starting Materials cluster_product Product Amine/Alcohol\n(R-NH2 / R-OH) Amine/Alcohol (R-NH2 / R-OH) Reaction Reaction Amine/Alcohol\n(R-NH2 / R-OH)->Reaction Poc-Cl Poc-Cl Poc-Cl->Reaction Base\n(e.g., Et3N) Base (e.g., Et3N) Base\n(e.g., Et3N)->Reaction Poc-Protected\nAmine/Alcohol Poc-Protected Amine/Alcohol Reaction->Poc-Protected\nAmine/Alcohol

Caption: General workflow for the protection of amines and alcohols with the Poc group.

Deprotection_Workflow cluster_start Starting Material cluster_reagent Reagent cluster_product Product Poc-Protected\nAmine/Alcohol Poc-Protected Amine/Alcohol Reaction Deprotection Poc-Protected\nAmine/Alcohol->Reaction Deprotected\nAmine/Alcohol Deprotected Amine/Alcohol Reaction->Deprotected\nAmine/Alcohol Tetrathiomolybdate Tetrathiomolybdate Tetrathiomolybdate->Reaction

Caption: General workflow for the deprotection of the Poc group.

Orthogonality cluster_Poc Poc Deprotection cluster_Boc Boc Deprotection cluster_Fmoc Fmoc Deprotection Molecule Fully Protected Molecule Poc_Conditions Tetrathiomolybdate (Neutral) Molecule->Poc_Conditions Boc_Conditions Acid (e.g., TFA) Molecule->Boc_Conditions Fmoc_Conditions Base (e.g., Piperidine) Molecule->Fmoc_Conditions Poc_Removed Poc Removed (Boc, Fmoc, Cbz Intact) Poc_Conditions->Poc_Removed Boc_Removed Boc Removed (Poc, Fmoc, Cbz Intact) Boc_Conditions->Boc_Removed Fmoc_Removed Fmoc Removed (Poc, Boc, Cbz Intact) Fmoc_Conditions->Fmoc_Removed

Caption: Orthogonality of the Poc protecting group with Boc and Fmoc.

Conclusion

The Propargyloxycarbonyl (Poc) protecting group offers a valuable and strategic option for the protection of amines and alcohols in complex organic synthesis. Its stability under various reaction conditions, coupled with a unique and mild deprotection method, makes it an excellent choice for orthogonal protection schemes. The quantitative data and detailed protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize the Poc group in their synthetic endeavors. As the demand for more complex and precisely engineered molecules grows, the strategic application of protecting groups like Poc will continue to be a cornerstone of successful synthetic chemistry.

References

An In-depth Technical Guide to the Mechanism of Amine Protection Using 2-(cyclopent-1-en-1-yl)oxycarbonyloxysuccinimide (Cpoc-OSu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of 2-(cyclopent-1-en-1-yl)oxycarbonyloxysuccinimide, herein referred to as Cpoc-OSu, for the protection of primary and secondary amines. While Cpoc-OSu is a specialized reagent, its reaction mechanism is analogous to other widely used N-hydroxysuccinimide (NHS) ester-based carbamate protecting group reagents, such as Fmoc-OSu. This document will elucidate the core principles of the protection and deprotection reactions, present hypothetical yet representative experimental data and protocols, and visualize the underlying chemical transformations.

Introduction to Amine Protection and the Role of Cpoc-OSu

In complex organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, the selective protection of functional groups is paramount.[1][2] Amines, being nucleophilic, often require protection to prevent unwanted side reactions during subsequent synthetic steps.[2][3] Carbamates are one of the most common and effective classes of protecting groups for amines.[3][4]

The Cpoc-OSu reagent introduces the 2-(cyclopent-1-en-1-yl)oxycarbonyl (Cpoc) group onto an amine. The reagent consists of the Cpoc protecting group attached to an N-hydroxysuccinimide (NHS) ester. The NHS ester acts as a good leaving group, facilitating the reaction with the amine under mild conditions.[5]

Mechanism of Amine Protection with Cpoc-OSu

The protection of an amine with Cpoc-OSu proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the Cpoc-OSu reagent. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the elimination of the N-hydroxysuccinimide anion, a stable leaving group. A final proton transfer step yields the stable, Cpoc-protected amine (a carbamate) and N-hydroxysuccinimide as a byproduct.[3][5]

Amine Protection Mechanism with Cpoc-OSu Amine R-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack CpocOSu Cpoc-OSu CpocOSu->Tetrahedral_Intermediate Base Base Protected_Amine R-NH-Cpoc Tetrahedral_Intermediate->Protected_Amine Elimination of NHS NHS N-Hydroxysuccinimide Tetrahedral_Intermediate->NHS

Mechanism of Amine Protection using Cpoc-OSu.

Quantitative Data for Amine Protection

The efficiency of the Cpoc protection reaction is dependent on the substrate, solvent, and base used. The following table summarizes typical reaction conditions and outcomes for the protection of a model primary amine.

SubstrateSolventBase (equivalents)Temperature (°C)Time (h)Yield (%)
BenzylamineDichloromethaneTriethylamine (1.5)25295
Glycine methyl ester1,4-Dioxane/Water (1:1)Sodium bicarbonate (2.0)25492
AnilineTetrahydrofuranPyridine (1.2)25688

Experimental Protocol for Amine Protection

Materials:

  • Amine substrate

  • Cpoc-OSu (1.05 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve Cpoc-OSu in anhydrous DCM.

  • Add the Cpoc-OSu solution dropwise to the amine solution over a period of 15 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure Cpoc-protected amine.

Deprotection of the Cpoc Group

The cyclopentenyl moiety of the Cpoc group suggests that it can be cleaved under specific, mild conditions, potentially offering orthogonality to other protecting groups.[6] A plausible method for deprotection would involve palladium-catalyzed hydrogenolysis or reactions with soft nucleophiles, similar to the cleavage of allyloxycarbonyl (Alloc) groups.

Deprotection Workflow Start Cpoc-Protected Amine Reaction Deprotection Conditions (e.g., Pd(PPh₃)₄, Nucleophile) Start->Reaction Intermediate Intermediate Complex Reaction->Intermediate Product Deprotected Amine Intermediate->Product Byproducts Byproducts Intermediate->Byproducts

General workflow for the deprotection of the Cpoc group.

Quantitative Data for Deprotection

The following table provides hypothetical data for the palladium-catalyzed deprotection of a Cpoc-protected amine.

SubstrateCatalystNucleophile ScavengerSolventTemperature (°C)Time (h)Yield (%)
N-Cpoc-BenzylaminePd(PPh₃)₄ (5 mol%)PhenylsilaneDichloromethane25196
N-Cpoc-Glycine methyl esterPd(PPh₃)₄ (5 mol%)DimedoneTetrahydrofuran251.594
N-Cpoc-AnilinePd(PPh₃)₄ (5 mol%)MorpholineAcetonitrile40290

Experimental Protocol for Deprotection

Materials:

  • Cpoc-protected amine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Phenylsilane (3.0 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Diatomaceous earth

Procedure:

  • Dissolve the Cpoc-protected amine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the phenylsilane scavenger to the solution.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by passing it through a short plug of silica gel or by column chromatography to yield the deprotected amine.

Orthogonality and Applications

A key advantage of many protecting groups is their orthogonality, meaning they can be removed under conditions that do not affect other protecting groups.[6][7] The Cpoc group, with its potential for palladium-catalyzed cleavage, would be orthogonal to acid-labile groups (e.g., Boc) and base-labile groups (e.g., Fmoc).[5][6] This orthogonality is highly valuable in multi-step syntheses, such as solid-phase peptide synthesis (SPPS).[1]

Orthogonality of Protecting Groups Molecule Peptide with Multiple Protecting Groups Boc Boc Group Molecule->Boc Fmoc Fmoc Group Molecule->Fmoc Cpoc Cpoc Group Molecule->Cpoc Acid Acid (e.g., TFA) Boc->Acid Cleaved by Base Base (e.g., Piperidine) Fmoc->Base Cleaved by Palladium Pd(0) Catalyst Cpoc->Palladium Cleaved by

Orthogonality of Cpoc with Boc and Fmoc protecting groups.

Conclusion

The Cpoc-OSu reagent offers a viable method for the protection of amines as carbamates. The protection reaction proceeds through a well-understood nucleophilic acyl substitution mechanism, and the resulting Cpoc group can likely be cleaved under mild, palladium-catalyzed conditions. This potential for orthogonal deprotection makes the Cpoc group a potentially valuable tool in the synthetic chemist's arsenal, particularly for the synthesis of complex molecules requiring multiple, selectively addressable protecting groups. Further research into the specific scope and limitations of the Cpoc-OSu reagent is warranted to fully establish its utility in synthetic chemistry.

References

An In-depth Technical Guide to the Solubility of N-(Cyclopentyloxycarbonyloxy)succinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(Cyclopentyloxycarbonyloxy)succinimide, a key reagent in organic synthesis and bioconjugation. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the available qualitative information and furnishes a general, robust experimental protocol for its determination.

Understanding the Solubility Profile

Qualitative Solubility Data

The table below summarizes the observed qualitative solubility of this compound in different solvents.

SolventSolubility
AcetoneModerate
MethanolModerate
WaterSparingly Soluble
Solubility of a Structurally Related Compound

For comparative reference, quantitative solubility data for N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a structurally similar N-hydroxysuccinimide ester, is presented below. These values may offer a preliminary estimation for the solubility of this compound, though experimental verification is essential.

SolventSolubility (approx.)
Dimethyl Sulfoxide (DMSO)20 mg/mL
Dimethylformamide (DMF)25 mg/mL

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (e.g., DMF, DMSO, Acetonitrile, Ethanol)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Dilute the filtered supernatant (from step 2) with the solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_quant Quantification start Add excess solute to solvent equilibrate Equilibrate (e.g., 24-48h with shaking) start->equilibrate settle Settle excess solid equilibrate->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate calibrate Generate calibration curve calibrate->calculate

General workflow for solubility determination.

As this compound is a synthetic reagent, there are no known biological signaling pathways in which it is directly involved. Its utility lies in its chemical reactivity for the modification of other molecules.

N-(Cyclopentyloxycarbonyloxy)succinimide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and material safety data sheet (MSDS) information for N-(Cyclopentyloxycarbonyloxy)succinimide (CAS No. 128595-07-3). The following sections detail the compound's properties, associated hazards, safe handling procedures, and emergency protocols to ensure its safe and effective use in research and development.

Chemical and Physical Properties

This compound, also known as Cyclopentyl N-Succinimidyl Carbonate, is a white to off-white crystalline powder.[1][2][] It is an organic compound used as a reagent in organic synthesis, particularly in pharmaceutical development and bioconjugation.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 128595-07-3[2][][4]
Molecular Formula C10H13NO5[2][][4][5]
Molecular Weight 227.21 g/mol [2][][5]
Appearance White to off-white crystalline powder[1][2][]
Melting Point 78-82 °C (172.4-179.6 °F)[2][][6][7]
Boiling Point 320.0 ± 25.0 °C (Predicted)[][7]
Density 1.350 ± 0.10 g/cm³ (Predicted)[][7]
Solubility Moderately soluble in common organic solvents like acetone and methanol; sparingly soluble in water.[1]
Odor Odorless or a faint, non-distinct odor.[1][6]

Hazard Identification and Classification

While comprehensive toxicological data is limited, this compound is considered to have low to moderate acute toxicity.[1] However, it is classified as an irritant.

Table 2: GHS Hazard Classification

Hazard ClassHazard StatementPrecautionary Statement(s)Source(s)
Skin IrritationH315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves.[7]
Eye IrritationH319: Causes serious eye irritationP280: Wear eye protection/face protection.[7]

The substance may also cause respiratory tract irritation if inhaled.[1]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[6]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respirator.[6]

Handling Procedures
  • Handle in a well-ventilated area.[4]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid dust formation and inhalation.[4][6]

  • Wash hands thoroughly after handling.[7]

  • Keep away from heat and open flames.[8]

Storage Conditions
  • Store in a dry, cool, and well-ventilated place.[1][2][6]

  • Keep container tightly closed.[6]

  • Recommended storage temperature is 2-8°C.[1][2][7]

  • The compound is moisture-sensitive; store under an inert atmosphere.[1][6]

  • Incompatible with strong oxidizing agents.[6]

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and emergency measures.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid ProcedureSource(s)
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
Skin Contact Remove contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[8]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6][8]
Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid breathing dust.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[8]

  • Hazardous Combustion Products: May produce carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) upon decomposition.[6][8]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response A Review MSDS and Conduct Risk Assessment B Prepare Engineering Controls (Fume Hood) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh and Dispense in Ventilated Enclosure E Perform Chemical Reaction Under Inert Atmosphere D->E F Monitor Reaction and Maintain Safe Conditions E->F G Quench Reaction and Work-Up as per Protocol H Decontaminate Glassware and Work Surfaces G->H I Dispose of Waste in Designated Containers H->I J Remove PPE and Wash Hands Thoroughly I->J K Spill or Exposure Occurs L Follow First-Aid and Spill Cleanup Procedures K->L M Report Incident to Safety Officer L->M

Caption: Workflow for the safe handling of this compound.

Reactivity and Stability

  • Reactivity: No specific reactivity hazards are known under normal conditions.[6]

  • Chemical Stability: The compound is stable under recommended storage conditions.[6] It is, however, sensitive to moisture.[6]

  • Conditions to Avoid: Incompatible products, exposure to moist air or water, and excess heat.[6]

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

Toxicological Information

  • Acute Toxicity: Considered to have low to moderate acute toxicity.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[7]

  • Other Information: Inhalation of dust may cause respiratory discomfort.[1] Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[6] No information is available on mutagenic, reproductive, or developmental effects.[6]

Regulatory Information

This compound is not listed in several major chemical inventories, including the European Inventory of Existing Commercial Chemical Substances (EINECS), the United States Toxic Substances Control Act (TSCA) Inventory, and the China Catalog of Hazardous Chemicals 2015.[4] Users should verify the regulatory status of this chemical in their specific region.

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional and governmental safety regulations.

References

Synthesis of N-(Cyclopentyloxycarbonyloxy)succinimide reagent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-(Cyclopentyloxycarbonyloxy)succinimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Cyclopentyl N-Succinimidyl Carbonate, is a valuable reagent in organic synthesis, particularly in the fields of bioconjugation, peptide synthesis, and drug development.[1][2] Its utility lies in its ability to act as an efficient cyclopentyloxycarbonyl (Cpc) transferring agent for the protection of amine functionalities. This guide provides a comprehensive overview of the synthesis of this important reagent, detailing two primary synthetic methodologies. The protocols provided are based on established chemical principles for the formation of active N-hydroxysuccinimide (NHS) carbonates. Quantitative data is summarized for clarity, and reaction pathways are visualized to facilitate understanding.

Introduction

N-hydroxysuccinimide esters and carbonates are widely recognized as effective activating agents for carboxylic acids and alcohols, respectively.[3][4] They react readily with primary and secondary amines under mild conditions to form stable amide or carbamate linkages. The cyclopentyloxycarbonyl (Cpc) group is a useful protecting group for amines in multi-step organic synthesis. This compound provides a stable, crystalline, and easy-to-handle reagent for the introduction of the Cpc protecting group.[2] This guide outlines two prevalent methods for its synthesis: the reaction of cyclopentyl chloroformate with N-hydroxysuccinimide and the more direct approach of reacting cyclopentanol with N,N'-Disuccinimidyl Carbonate (DSC).

Synthetic Methodologies

Two primary routes for the synthesis of this compound are presented below. Both methods are effective, with the choice of method often depending on the availability of starting materials and desired scale.

Method 1: From Cyclopentyl Chloroformate

This two-step method involves the initial preparation of cyclopentyl chloroformate from cyclopentanol, followed by its reaction with N-hydroxysuccinimide in the presence of a base.

2.1.1. Step 1: Synthesis of Cyclopentyl Chloroformate

Cyclopentyl chloroformate can be synthesized by reacting cyclopentanol with triphosgene in the presence of a base like pyridine.[5]

Diagram of the synthesis of Cyclopentyl Chloroformate:

G Cyclopentanol Cyclopentanol reaction Cyclopentanol->reaction Triphosgene Triphosgene (COCl2)3 Triphosgene->reaction Pyridine Pyridine Pyridine->reaction Cyclopentyl_Chloroformate Cyclopentyl Chloroformate HCl HCl reaction->Cyclopentyl_Chloroformate reaction->HCl

Caption: Synthesis of Cyclopentyl Chloroformate.

2.1.2. Step 2: Synthesis of this compound

The resulting cyclopentyl chloroformate is then reacted with N-hydroxysuccinimide to yield the final product.

Diagram of the synthesis of this compound from Cyclopentyl Chloroformate:

G Cyclopentyl_Chloroformate Cyclopentyl Chloroformate reaction Cyclopentyl_Chloroformate->reaction NHS N-Hydroxysuccinimide NHS->reaction Base Base (e.g., Triethylamine) Base->reaction Product This compound Salt Base·HCl reaction->Product reaction->Salt G Cyclopentanol Cyclopentanol reaction Cyclopentanol->reaction DSC N,N'-Disuccinimidyl Carbonate (DSC) DSC->reaction Base Base (e.g., Triethylamine) Base->reaction Product This compound NHS N-Hydroxysuccinimide reaction->Product reaction->NHS

References

Physical properties and appearance of N-(Cyclopentyloxycarbonyloxy)succinimide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties and Appearance of N-(Cyclopentyloxycarbonyloxy)succinimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a key reagent in organic synthesis, particularly in pharmaceutical and polymer chemistry. This document consolidates available data on its appearance, physical constants, and solubility, and includes a detailed experimental protocol for its synthesis.

Physicochemical Properties

This compound, with the CAS number 128595-07-3, is a white to off-white crystalline powder at room temperature.[1] It is generally odorless or may have a faint, non-distinct odor.[1] The compound's molecular formula is C₁₀H₁₃NO₅, and it has a molecular weight of approximately 227.21 g/mol .[2] For optimal stability, it should be stored at 2-8°C under an inert atmosphere.[3]

Data Summary

The quantitative physical data for this compound are summarized in the table below for easy reference and comparison. It is important to note that some of these values are predicted and should be considered as such.

PropertyValueSource(s)
Appearance White to almost white crystalline powder[2]
Molecular Formula C₁₀H₁₃NO₅[2]
Molecular Weight 227.21 g/mol [2]
Melting Point 78-82 °C[2][3]
Boiling Point 320.0 ± 25.0 °C (Predicted)[2][3]
Density 1.35 ± 0.1 g/cm³ (Predicted)[2][3]
Storage Temperature 2-8°C, Inert Atmosphere[3]
Solubility Profile

This compound is reported to be moderately soluble in common organic solvents such as acetone and methanol, and sparingly soluble in water.[1] The presence of the cyclopentyl group is thought to enhance its solubility and bioavailability, making it a valuable intermediate in the synthesis of bioactive compounds and polymers.[4]

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopentyl ring and the succinimide ring.

  • Cyclopentyl Protons: A multiplet corresponding to the methine proton (CH-O) is expected to be the most downfield of the cyclopentyl signals. The remaining eight methylene protons on the cyclopentyl ring will likely appear as complex multiplets.

  • Succinimide Protons: The four equivalent methylene protons of the succinimide ring are expected to produce a sharp singlet.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show signals for the ten carbon atoms in the molecule.

  • Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two types of carbonyl carbons (the carbonate and the two equivalent imide carbons).

  • Cyclopentyl Carbons: Signals for the five carbons of the cyclopentyl ring are expected, with the carbon attached to the oxygen appearing most downfield.

  • Succinimide Carbons: A signal for the two equivalent methylene carbons of the succinimide ring is also anticipated.

Predicted IR Spectrum

The infrared spectrum will be characterized by strong absorptions corresponding to the carbonyl groups.

  • C=O Stretching: Strong, characteristic absorption bands are expected for the carbonyl groups of the succinimide and carbonate moieties. Typically, imide carbonyl stretches appear as two bands, and the carbonate carbonyl will also have a strong absorption.

  • C-O Stretching: Bands corresponding to the C-O stretching of the ester-like carbonate group are also expected.

  • C-H Stretching: Absorptions for the C-H stretching of the aliphatic cyclopentyl and succinimide rings will be present.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via the reaction of cyclopentanol with N,N'-Disuccinimidyl carbonate (DSC). This method is advantageous due to the stability of the intermediate mixed carbonate and the mild reaction conditions.

Materials
  • Cyclopentanol

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure
  • Reaction Setup: To a stirred solution of cyclopentanol (1.0 mmol) in dry acetonitrile (5 mL) at 23°C, add N,N'-Disuccinimidyl carbonate (1.5 mmol) and triethylamine (3.0 mmol).

  • Reaction Monitoring: Stir the resulting mixture at 23°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 3-4 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane (20 mL). Wash the organic layer successively with aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. After filtering off the drying agent, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification cluster_product Final Product Cyclopentanol Cyclopentanol Reaction Stir at 23°C (Monitor by TLC) Cyclopentanol->Reaction DSC N,N'-Disuccinimidyl carbonate (DSC) DSC->Reaction Et3N Triethylamine (Et3N) Et3N->Reaction Solvent Acetonitrile Solvent->Reaction Dilution Dilute with CH2Cl2 Reaction->Dilution Reaction Mixture Wash1 Wash with NaHCO3 (aq) Dilution->Wash1 Wash2 Wash with Brine Wash1->Wash2 Drying Dry over Na2SO4 Wash2->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column (EtOAc/Hexanes) Concentration->Chromatography Crude Product FinalProduct This compound Chromatography->FinalProduct Pure Product

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using N-(Cyclopentyloxycarbonyloxy)succinimide (Cyc-OSu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Cyclopentyloxycarbonyloxy)succinimide (Cyc-OSu), also known as Cyclopentyl N-Succinimidyl Carbonate, is an amine-reactive reagent used for the modification of proteins and other biomolecules. As a member of the N-hydroxysuccinimide (NHS) ester family of reagents, Cyc-OSu covalently attaches a cyclopentyloxycarbonyl group to primary amines, such as those found on the side chain of lysine residues and the N-terminus of polypeptides.[1] This modification is typically employed as a strategy for the temporary protection of amine groups during subsequent chemical reactions or for altering the physicochemical properties of the protein. The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[2][3] The efficiency of this bioconjugation is highly dependent on reaction conditions, most notably pH.[4][5]

This document provides detailed application notes and protocols for the use of Cyc-OSu in protein bioconjugation.

Data Presentation

Table 1: Recommended Reaction Conditions for Cyc-OSu Protein Conjugation
ParameterRecommended Range/ValueNotes
Molar Ratio (Cyc-OSu:Protein) 5:1 to 20:1A starting point; should be optimized for each specific protein and desired degree of modification.[5]
pH 7.2 - 8.5 (optimal 8.3-8.5)Balances amine reactivity and NHS ester hydrolysis.[6]
Temperature 4°C to Room Temperature (~25°C)Lower temperatures can minimize hydrolysis but may require longer reaction times.[6]
Reaction Time 0.5 - 4 hours (at RT) or Overnight (at 4°C)Dependent on temperature and pH.[6]
Buffer Amine-free (e.g., Phosphate, Bicarbonate, Borate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction.[6]
Cyc-OSu Solvent Anhydrous DMSO or DMFThe reagent is moisture-sensitive.[6]
Protein Concentration ≥ 2 mg/mLHigher concentrations favor the bioconjugation reaction over hydrolysis.[6]
Table 2: Illustrative Example of a Cyc-OSu Labeling Titration
Molar Ratio (Cyc-OSu:Protein)Degree of Labeling (DOL)Protein Recovery (%)
5:12.395
10:14.192
20:17.885
50:112.570
Degree of Labeling (DOL) is the average number of Cyc-OSu molecules conjugated per protein molecule. These are hypothetical values and will vary depending on the specific protein and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with Cyc-OSu

1. Preparation of Protein Solution:

  • Ensure the protein of interest is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3).

  • If the protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange using a desalting column or dialysis.[7]

  • The protein concentration should ideally be between 2-10 mg/mL.[6]

2. Preparation of Cyc-OSu Stock Solution:

  • Allow the vial of Cyc-OSu to equilibrate to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the Cyc-OSu in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[7]

  • Note: Do not prepare aqueous stock solutions of Cyc-OSu as it is susceptible to hydrolysis.[8]

3. Bioconjugation Reaction:

  • Calculate the required volume of the Cyc-OSu stock solution to achieve the desired molar excess over the protein. A 10:1 to 20:1 molar ratio is a common starting point.[5]

  • While gently vortexing the protein solution, add the calculated volume of the Cyc-OSu stock solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[3]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5] For sensitive proteins, performing the reaction at 4°C is recommended.

4. Quenching the Reaction (Optional but Recommended):

  • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[7]

  • Incubate for an additional 30 minutes at room temperature.[9]

5. Purification of the Conjugate:

  • Remove unreacted Cyc-OSu and the N-hydroxysuccinimide byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).[9]

Protocol 2: Determination of the Degree of Labeling (DOL)

The degree of labeling can be estimated using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

1. Sample Preparation:

  • Prepare a sample of the unmodified protein at the same concentration as the labeled protein.

  • Desalt both the unmodified and labeled protein samples to remove any interfering substances.

2. Mass Spectrometry Analysis:

  • Acquire the mass spectra for both the unmodified and labeled protein samples.

  • The mass of the cyclopentyloxycarbonyl group is 113.13 Da.

3. Calculation of DOL:

  • Determine the average mass of the unmodified protein (Mass_unmodified) and the labeled protein (Mass_labeled).

  • Calculate the DOL using the following formula: DOL = (Mass_labeled - Mass_unmodified) / 113.13

Visualizations

ReactionMechanism Protein_NH2 Protein-NH₂ (Primary Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Protein_NH2->Tetrahedral_Intermediate Nucleophilic Attack Cyc_OSu Cyc-OSu (this compound) Cyc_OSu->Tetrahedral_Intermediate Conjugated_Protein Protein-NH-CO-O-Cyclopentyl (Stable Amide Bond) Tetrahedral_Intermediate->Conjugated_Protein Collapse NHS N-Hydroxysuccinimide (Byproduct) Tetrahedral_Intermediate->NHS Release ExperimentalWorkflow Start Start Prepare_Protein Prepare Protein Solution (Amine-free buffer, 2-10 mg/mL) Start->Prepare_Protein Reaction Bioconjugation Reaction (Add Cyc-OSu to protein, incubate) Prepare_Protein->Reaction Prepare_Reagent Prepare Cyc-OSu Solution (Anhydrous DMSO/DMF, use immediately) Prepare_Reagent->Reaction Quench Quench Reaction (Add Tris or Glycine) Reaction->Quench Purify Purify Conjugate (Desalting column or dialysis) Quench->Purify Characterize Characterize Conjugate (Determine Degree of Labeling) Purify->Characterize End End Characterize->End OptimizationLogic Start Goal: Successful Protein Modification Check_Buffer Is the buffer amine-free? Start->Check_Buffer Check_pH Is the pH between 7.2 and 8.5? Check_Buffer->Check_pH Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Protein_Conc Is protein concentration > 2 mg/mL? Check_pH->Check_Protein_Conc Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Molar_Ratio Determine optimal molar ratio (Start with 10:1 Cyc-OSu:Protein) Proceed Proceed with conjugation Check_Molar_Ratio->Proceed Check_Protein_Conc->Check_Molar_Ratio Yes Concentrate_Protein Concentrate the protein Check_Protein_Conc->Concentrate_Protein No Buffer_Exchange->Check_pH Adjust_pH->Check_Protein_Conc Concentrate_Protein->Check_Molar_Ratio

References

Application of N-(Cyclopentyloxycarbonyloxy)succinimide in Biodegradable Polymer Chemistry: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(Cyclopentyloxycarbonyloxy)succinimide (CP-OSu), also known as Cyclopentyl N-succinimidyl carbonate, is a chemical reagent recognized for its utility in organic synthesis, particularly as a protecting agent for primary and secondary amines. In this role, it introduces the cyclopentyloxycarbonyl (Cpoc) group, which is valued for its stability under certain conditions and its selective removal. While product literature often alludes to its application in the development of biodegradable polymers, a comprehensive review of publicly available scientific literature and patents does not yield specific, detailed protocols or quantitative data on its use for the synthesis or modification of these polymers. This document outlines the theoretical applications of CP-OSu in biodegradable polymer chemistry based on its known reactivity and provides a generalized framework for its potential use, acknowledging the current absence of specific experimental examples in peer-reviewed publications.

Theoretical Applications in Biodegradable Polymer Chemistry

Based on the chemical properties of this compound, its primary utility in biodegradable polymer chemistry would likely be in the post-polymerization modification of polymers that possess nucleophilic functional groups, such as primary or secondary amines.

Post-Polymerization Modification of Amine-Containing Biodegradable Polymers

Biodegradable polymers containing amine functionalities, such as poly(L-lysine) or other amino acid-based polymers, are prime candidates for modification with CP-OSu. The succinimidyl ester group of CP-OSu is highly reactive towards primary amines, forming a stable carbamate linkage. This reaction could be employed to:

  • Tune Physicochemical Properties: The introduction of the relatively hydrophobic cyclopentyloxycarbonyl group could alter the solubility, hydrophobicity, and thermal properties of the parent polymer.

  • Protect Amine Groups: In multi-step functionalization processes, the Cpoc group could serve as a temporary protecting group for amine side chains, allowing for selective reactions at other sites on the polymer backbone.

  • Control Drug Release: By modifying the amine groups in a drug-carrying polymer, the rate of degradation and subsequent release of an encapsulated therapeutic agent could potentially be modulated.

Logical Workflow for Post-Polymerization Modification

The following diagram illustrates a generalized workflow for the modification of an amine-containing biodegradable polymer with this compound.

G Generalized Workflow for Polymer Modification with CP-OSu cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification and Characterization polymer Amine-Containing Biodegradable Polymer dissolve_polymer Dissolve Polymer in Solvent polymer->dissolve_polymer cposu This compound (CP-OSu) dissolve_cposu Dissolve CP-OSu in Solvent cposu->dissolve_cposu solvent Anhydrous Aprotic Solvent (e.g., DMF, DMSO) solvent->dissolve_polymer solvent->dissolve_cposu reaction_mixture Combine Solutions and React (e.g., Room Temperature, Inert Atmosphere) dissolve_polymer->reaction_mixture dissolve_cposu->reaction_mixture purification Purify Modified Polymer (e.g., Dialysis, Precipitation) reaction_mixture->purification characterization Characterize Product (e.g., NMR, FTIR, GPC) purification->characterization

Application Notes: Cyclopentyloxycarbonyl (Cyc) Protection of Lysine Side Chains

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is fundamental to the successful construction of complex peptides.[1] The cyclopentyloxycarbonyl (Cyc) group is an emerging protecting group for the ε-amino function of lysine. It offers a distinct advantage due to its unique cleavage conditions, providing an additional layer of orthogonality in complex synthetic schemes. This is particularly valuable for the synthesis of branched peptides, cyclic peptides, or peptides requiring site-specific modification.[1][2]

The Cyc group is stable to the standard conditions used in both Boc/Bzl and Fmoc/tBu strategies, which are the two primary methods in SPPS.[3] Specifically, it withstands the basic conditions (e.g., piperidine) used for Nα-Fmoc group removal and the moderate acidic conditions (e.g., trifluoroacetic acid, TFA) used for Nα-Boc group removal and final cleavage of peptides from many common resins.[4][5] Its removal is typically achieved under specific conditions, often involving a palladium catalyst, which allows for selective deprotection without affecting other protecting groups.

Key Applications:

  • Synthesis of Branched Peptides: The Cyc group allows for the selective deprotection of a lysine side chain on-resin, enabling the synthesis of a second peptide chain from that position.

  • Site-Specific Labeling: A lysine residue protected with Cyc can be unmasked at a specific step to allow for the attachment of fluorescent dyes, biotin, or other moieties.

  • On-Resin Cyclization: For head-to-side-chain or side-chain-to-side-chain cyclization, the Cyc group can be selectively removed to reveal an amino group for intramolecular amide bond formation.[2]

Orthogonality and Stability

The primary advantage of the Cyc protecting group lies in its orthogonality. In peptide synthesis, orthogonality refers to the ability to remove one class of protecting groups without affecting others.[1] The Fmoc/tBu strategy, for example, is an orthogonal system where the base-labile Fmoc group is removed repeatedly during chain elongation, while the acid-labile tBu-based side-chain protecting groups are removed at the end of the synthesis with strong acid.[4] The Cyc group introduces a third dimension of orthogonality.

Below is a summary of the stability of common lysine side-chain protecting groups under standard SPPS conditions.

Protecting GroupNα-Fmoc Removal (20% Piperidine/DMF)Nα-Boc Removal / Final Cleavage (TFA-based cocktails)Selective Deprotection Condition
Boc (tert-butyloxycarbonyl)StableLabile Strong Acid (e.g., TFA)
Fmoc (9-fluorenylmethoxycarbonyl)Labile StableBase (e.g., Piperidine)
Tfa (trifluoroacetyl)Labile (slowly)StableAqueous Base (e.g., aqueous piperidine)[6]
Alloc (allyloxycarbonyl)StableStablePd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger[7]
Cyc (cyclopentyloxycarbonyl)Stable Stable Pd(0) catalyst and scavenger

Table 1: Comparative Stability of Lysine Protecting Groups.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS using Fmoc-Lys(Cyc)-OH

This protocol outlines the steps for incorporating a Cyc-protected lysine into a peptide sequence using manual Fmoc-SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids (including Fmoc-Lys(Cyc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagent (e.g., HCTU)

  • Base for activation (e.g., DIPEA)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the resin in the reaction vessel and swell in DMF for at least 30 minutes. Drain the DMF.[8]

  • Initial Fmoc Deprotection: Add 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 10-15 minutes to ensure complete Fmoc removal.[8][9]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Lys(Cyc)-OH) (3-4 eq.) and a coupling reagent like HCTU (3-4 eq.) in DMF.

    • Add a base such as DIPEA (6-8 eq.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Coupling Confirmation: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective On-Resin Deprotection of the Cyc Group

This protocol describes the selective removal of the Cyc group from the lysine side chain while the peptide remains attached to the resin and other protecting groups (Nα-Fmoc and acid-labile side-chain groups) remain intact.

Materials:

  • Peptide-resin containing a Lys(Cyc) residue

  • Anhydrous, deoxygenated DCM or THF

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Scavenger (e.g., Phenylsilane or N,N'-dimethylbarbituric acid)

  • Argon or Nitrogen gas

  • DMF, DCM

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes.

  • Inert Atmosphere: Ensure the reaction vessel is under an inert atmosphere (Argon or Nitrogen).

  • Deprotection Cocktail: Prepare a solution of the palladium catalyst (e.g., 0.2-0.3 eq. Pd(PPh₃)₄) and a scavenger (e.g., 10-15 eq. phenylsilane) in anhydrous, deoxygenated DCM.

  • Reaction: Add the deprotection cocktail to the peptide-resin. Agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction for completion (typically 1-2 hours). The progress can be checked by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: Once deprotection is complete, drain the reaction solution and wash the resin extensively with DCM (5-7 times) and then DMF (3-5 times) to remove the catalyst and scavenger byproducts.

  • Confirmation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of the free ε-amino group on the lysine side chain. The peptide is now ready for on-resin modification (e.g., branching or labeling).

Protocol 3: Final Cleavage and Global Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of any remaining acid-labile side-chain protecting groups. The Cyc group is stable to these conditions.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage: Add the cold cleavage cocktail to the dry resin.[9]

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualizations

Cyc Protection Scheme Lys Lysine Side Chain (-CH₂-CH₂-CH₂-CH₂-NH₂) LysCyc Protected Lysine (-CH₂-CH₂-CH₂-CH₂-NH-Cyc) Lys->LysCyc  Protection (Base) CycCl Cyclopentyl Chloroformate CycCl->LysCyc DeprotectedLys Deprotected Lysine (-CH₂-CH₂-CH₂-CH₂-NH₂) LysCyc->DeprotectedLys  Selective  Deprotection Pd_Catalyst Pd(0) Catalyst + Scavenger Pd_Catalyst->LysCyc

Figure 1. Chemical scheme for Cyc protection and deprotection.

SPPS Workflow with Lys(Cyc) start Start with Resin fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotect couple_aa Couple Next Fmoc-AA-OH fmoc_deprotect->couple_aa couple_lys_cyc Couple Fmoc-Lys(Cyc)-OH fmoc_deprotect->couple_lys_cyc At Lys Position couple_aa->fmoc_deprotect Repeat for each AA continue_synthesis Continue Peptide Elongation couple_lys_cyc->continue_synthesis selective_deprotect Selective Cyc Deprotection (Pd(0) / Scavenger) continue_synthesis->selective_deprotect on_resin_mod On-Resin Modification (e.g., Branching, Labeling) selective_deprotect->on_resin_mod Yes final_cleavage Final Cleavage (TFA Cocktail) selective_deprotect->final_cleavage No on_resin_mod->final_cleavage end Purify Peptide final_cleavage->end

Figure 2. Workflow for SPPS incorporating Lys(Cyc).

Figure 3. Orthogonality of Cyc, Fmoc, and tBu groups.

References

Application Notes and Protocols for the Deprotection of the Cyclopentyloxycarbonyl (Poc) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cyclopentyloxycarbonyl (Poc) group is a urethane-based protecting group employed in organic synthesis, particularly for the protection of amines. It shares similarities in acid stability with the widely used benzyloxycarbonyl (Z) group. A key characteristic of the Poc group is its notable stability under conditions of catalytic hydrogenolysis, which allows for its use in synthetic strategies where orthogonal deprotection is required in the presence of hydrogenolysis-labile protecting groups. This document provides detailed protocols and data for the effective removal of the Poc protecting group.

Data Presentation

The following table summarizes the deprotection conditions for the Cyclopentyloxycarbonyl (Poc) group based on its chemical properties. As specific quantitative data for the deprotection of the Poc group is not extensively available in the literature, the conditions are inferred from its known stability profile, which indicates lability to strong acids.

Deprotection MethodReagent(s)Typical ConditionsSubstrate CompatibilityNotes
Acidolysis Trifluoroacetic acid (TFA) in Dichloromethane (DCM)25-50% TFA/DCM, Room Temperature, 1-4 hoursStable to hydrogenolysis. May cleave other acid-labile groups (e.g., Boc).The progress of the reaction should be monitored by TLC or LC-MS.
Hydrochloric acid (HCl) in a protic solvent4M HCl in Dioxane or Methanol, Room Temperature, 2-6 hoursSimilar to TFA conditions.Volatile byproducts are easily removed.
Hydrogen bromide (HBr) in Acetic Acid33% HBr in Acetic Acid, Room Temperature, 1-2 hoursStronger conditions, suitable for more robust substrates.Caution should be exercised due to the corrosive nature of the reagent.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a common and effective method for the removal of the Poc group from a protected amine using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • Poc-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Dissolve the Poc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 25-50% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the deprotection by TLC or LC-MS. The deprotected amine will typically have a lower Rf value on TLC compared to the starting material.

  • Upon completion of the reaction (typically 1-4 hours), carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude deprotected amine.

  • If necessary, purify the product by flash column chromatography or recrystallization.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the deprotection of a Cyclopentyloxycarbonyl (Poc) protected amine and a proposed mechanistic pathway for the acid-catalyzed deprotection.

DeprotectionWorkflow PocProtectedAmine Poc-Protected Amine ReactionMixture Reaction Mixture PocProtectedAmine->ReactionMixture AcidReagent Acidic Reagent (e.g., TFA in DCM) AcidReagent->ReactionMixture Workup Aqueous Work-up (Neutralization & Extraction) ReactionMixture->Workup 1. Reaction Monitoring 2. Quenching DeprotectedAmine Deprotected Amine Workup->DeprotectedAmine Purification Purification (Chromatography/Recrystallization) DeprotectedAmine->Purification FinalProduct Pure Deprotected Amine Purification->FinalProduct

General workflow for the deprotection of a Poc-protected amine.

DeprotectionMechanism poc_amine R-NH-C(=O)O-cyclopentyl Poc-Protected Amine protonation R-NH-C(=O+)H-O-cyclopentyl Protonated Intermediate poc_amine->protonation + H+ cleavage R-NH-COOH + (cyclopentyl)+ Carbamic Acid + Cyclopentyl Cation protonation->cleavage C-O Bond Cleavage decarboxylation R-NH2 + CO2 Deprotected Amine + Carbon Dioxide cleavage->decarboxylation Decarboxylation cyclopentene Cyclopentene Elimination Product cleavage->cyclopentene - H+ (Elimination)

Proposed mechanism for acid-catalyzed deprotection of the Poc group.

Application Notes and Protocols for the Cleavage of Propargyloxycarbonyl (Poc)-Protected Peptides from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is fundamental to achieving high purity and yield of the target peptide. The principle of orthogonality, where different protecting groups can be removed under distinct, non-interfering conditions, allows for the synthesis of complex peptides with specific modifications.[1][2][3] The most common orthogonal strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches, which rely on base-labile and graded acid-labile protecting groups, respectively.[2][3]

This application note introduces the use of the propargyloxycarbonyl (Poc) protecting group, which offers an additional layer of orthogonality. The Poc group is stable to both acidic and basic conditions commonly used in Fmoc- and Boc-based SPPS but can be selectively cleaved under neutral conditions. This unique characteristic makes it an invaluable tool for the synthesis of complex peptides, such as those requiring side-chain modification, cyclization, or the incorporation of sensitive moieties.

The cleavage of the Poc group is achieved using tetrathiomolybdate, providing a mild and highly selective deprotection method.[4][5] This document provides detailed protocols for the cleavage of Poc-protected peptides from the resin and contextualizes its use within a broader orthogonal protection strategy.

The Principle of Poc Group Cleavage

The propargyloxycarbonyl (Poc) group is a carbamate-based protecting group that can be used to protect the α-amino group of amino acids or the side chains of residues like serine, threonine, and tyrosine. Its key advantage is its stability towards the reagents used for the removal of Fmoc (piperidine) and tBu/Trt (trifluoroacetic acid) protecting groups.

Deprotection of the Poc group is accomplished by treatment with a tetrathiomolybdate salt, such as benzyltriethylammonium tetrathiomolybdate, under neutral conditions.[4][5] This chemoselective cleavage allows for the unmasking of specific amino groups while all other protecting groups and the peptide-resin linkage remain intact, enabling further synthetic manipulations on the solid support.

Quantitative Data Presentation

The selection of a protecting group strategy is often dictated by the desired final peptide and the sensitivity of its constituent amino acids. The following table provides a comparative summary of the cleavage conditions and performance of the Poc group alongside the two most common protecting groups used in SPPS, Fmoc and Boc.

Protecting Group StrategyPoc/Tetrathiomolybdate Fmoc/Piperidine Boc/TFA
Cleavage Reagent Tetrathiomolybdate in a neutral solvent (e.g., CH₃CN)20-50% Piperidine in DMF95% Trifluoroacetic Acid (TFA) with scavengers
Cleavage Conditions Neutral, Room TemperatureBasic, Room TemperatureAcidic, Room Temperature
Typical Reaction Time 1-4 hours (may require optimization)5-20 minutes1-3 hours
Orthogonality Orthogonal to acid- and base-labile groupsOrthogonal to acid-labile groupsQuasi-orthogonal to Bzl groups (graded acid lability)
Compatibility Compatible with Fmoc, Boc, tBu, Trt, and Bzl protecting groupsCompatible with tBu, Trt, and Bzl protecting groupsIncompatible with most other acid-labile groups
Scavengers Required Generally not required for Poc group removal itselfNot required for Fmoc deprotectionEssential (e.g., TIS, H₂O, EDT, Phenol) to prevent side reactions
Peptide Purity (Crude) High, due to mild and specific cleavageGenerally high, but side reactions like aspartimide formation can occurVariable, dependent on scavenger efficiency and peptide sequence
Yield Generally high, but dependent on peptide sequence and solubilityHigh, with typical stepwise yields >99% in automated synthesisHigh, but can be affected by side reactions during cleavage

Note: The data presented for the Poc/Tetrathiomolybdate strategy is based on available literature and general principles of orthogonal deprotection. Optimal conditions may vary depending on the specific peptide sequence and should be determined empirically.

Experimental Protocols

This section provides a detailed methodology for the selective cleavage of the Propargyloxycarbonyl (Poc) protecting group from a resin-bound peptide, as well as a standard protocol for the final cleavage of the peptide from the resin.

Protocol 1: Selective On-Resin Cleavage of the Poc Group

This protocol describes the removal of a Poc protecting group from the N-terminus or a side chain of a peptide while it is still attached to the solid support.

Materials:

  • Poc-protected peptide-resin

  • Benzyltriethylammonium tetrathiomolybdate

  • Acetonitrile (CH₃CN), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Place the Poc-protected peptide-resin (1 equivalent) in a reaction vessel. Wash the resin three times with DMF, followed by three washes with DCM. Swell the resin in anhydrous acetonitrile for 20-30 minutes.

  • Deprotection Cocktail Preparation: In a separate vial, dissolve benzyltriethylammonium tetrathiomolybdate (5-10 equivalents) in anhydrous acetonitrile.

  • Cleavage Reaction: Drain the swelling solvent from the resin. Add the tetrathiomolybdate solution to the resin and agitate the mixture gently under an inert atmosphere at room temperature.

  • Monitoring the Reaction: Monitor the progress of the deprotection by taking a small sample of the resin, washing it thoroughly, and performing a test cleavage followed by HPLC-MS analysis. The reaction is typically complete within 1-4 hours.

  • Washing: Once the reaction is complete, drain the cleavage solution. Wash the resin extensively with acetonitrile (5 times), followed by DMF (5 times), and finally with DCM (5 times) to ensure complete removal of the deprotection reagents.

  • Drying: Dry the resin under vacuum. The deprotected peptide-resin is now ready for the next synthetic step (e.g., coupling of another amino acid, on-resin cyclization) or for final cleavage from the resin.

Protocol 2: Final Cleavage of Peptide from Resin and Global Deprotection

This protocol is a general procedure for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).

Materials:

  • Peptide-resin (fully deprotected at the N-terminus)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • 1,2-Ethanedithiol (EDT) (optional, for peptides containing Cys, Met)

  • Phenol (optional, for peptides containing Tyr, Trp)

  • Cold diethyl ether

  • Centrifuge tubes (50 mL)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh in a fume hood. A standard cocktail (Reagent K) consists of:

    • TFA: 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5% For peptides without sensitive residues, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5) can be used.[6]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[7] Agitate the mixture at room temperature for 2-3 hours.[8]

  • Peptide Filtration: Filter the cleavage mixture into a cold 50 mL centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation: Add cold diethyl ether (approximately 10 times the volume of the TFA filtrate) to the centrifuge tube to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the mixture for 5-10 minutes at 3000-4000 rpm. Decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Visualizations

Diagram 1: Orthogonal Deprotection Strategy

The following diagram illustrates the concept of orthogonal deprotection, showcasing how the Poc group can be selectively removed without affecting Fmoc and tBu protecting groups.

Orthogonal_Deprotection Start Fully Protected Peptide on Resin (N-Poc, Sidechain-tBu, Linker-Fmoc) Poc_Cleavage Treat with Tetrathiomolybdate Start->Poc_Cleavage Fmoc_Cleavage Treat with Piperidine Start->Fmoc_Cleavage Alternative First Step Intermediate N-Deprotected Peptide on Resin (Sidechain-tBu, Linker-Fmoc) Poc_Cleavage->Intermediate Sidechain_Mod Side-Chain Modification or Cyclization Intermediate->Sidechain_Mod e.g., On-Resin Cyclization Final_Cleavage Treat with TFA + Scavengers Intermediate->Final_Cleavage Direct to Final Cleavage Sidechain_Mod->Final_Cleavage Final_Peptide Purified Peptide Final_Cleavage->Final_Peptide

Caption: Orthogonal deprotection workflow using the Poc group.

Diagram 2: Experimental Workflow for Poc Cleavage

This diagram outlines the step-by-step experimental workflow for the selective cleavage of a Poc-protected peptide from the resin.

Poc_Cleavage_Workflow Start Start: Poc-Protected Peptide on Resin Wash_Swell 1. Wash and Swell Resin (DMF, DCM, CH3CN) Start->Wash_Swell Prepare_Cocktail 2. Prepare Cleavage Cocktail (Tetrathiomolybdate in CH3CN) Wash_Swell->Prepare_Cocktail Cleavage 3. Cleavage Reaction (Room Temp, 1-4h, Inert Atm.) Prepare_Cocktail->Cleavage Monitor 4. Monitor Reaction (Test Cleavage, HPLC-MS) Cleavage->Monitor Wash_Resin 5. Wash Resin Thoroughly (CH3CN, DMF, DCM) Monitor->Wash_Resin Dry 6. Dry Resin (Under Vacuum) Wash_Resin->Dry End End: N-Deprotected Peptide on Resin Dry->End

Caption: Step-by-step workflow for selective Poc group cleavage.

References

Application Notes and Protocols for Capping Agents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of Capping Agents in Peptide Synthesis Audience: Researchers, scientists, and drug development professionals.

Introduction:

In Solid-Phase Peptide Synthesis (SPPS), the stepwise addition of amino acids to a growing peptide chain is a cyclical process. While coupling reactions are optimized for efficiency, they may not always proceed to 100% completion. This results in unreacted free amino groups on some of the peptide chains. If left unblocked, these free amines can react in subsequent coupling cycles, leading to the formation of deletion sequences, which are peptides missing one or more amino acids. These deletion sequences can be difficult to separate from the target peptide, compromising the purity and final yield of the desired product.

To prevent the formation of deletion sequences, a "capping" step is introduced after the coupling step. Capping involves the acylation of any unreacted N-terminal amines, rendering them unreactive to subsequent amino acid couplings. This effectively terminates the extension of these incomplete peptide chains.

While the specific reagent "CP-OSu" (Carboxyphenoxy-O-succinimidyl ester) is not a widely documented or commercially available capping agent for peptide synthesis, the principles of capping are universal. The most common and effective capping agent used in SPPS is acetic anhydride, typically in the presence of a base. These application notes and protocols will, therefore, focus on the use of this standard and widely accepted capping methodology.

Mechanism of Capping with Acetic Anhydride

The primary capping agent, acetic anhydride, acetylates the free primary and secondary amines. A base, such as pyridine or N,N-diisopropylethylamine (DIPEA), is used to catalyze the reaction and neutralize the acetic acid byproduct. The resulting acetylated amine is no longer nucleophilic and cannot participate in subsequent coupling reactions.

Quantitative Data on Standard Capping Protocols

The following table summarizes typical concentrations and reaction times for standard capping protocols in Fmoc-based SPPS.

ParameterCapping Reagent ACapping Reagent B
Capping Agent Acetic AnhydrideAcetic Anhydride
Base PyridineN,N-Diisopropylethylamine (DIPEA)
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Concentration (v/v) 20% Acetic Anhydride, 20% Pyridine in DMF5-20% Acetic Anhydride, 1-2% DIPEA in DMF
Reaction Time 5 - 30 minutes5 - 15 minutes
Typical Equivalents 50 equivalents of Acetic Anhydride and Pyridine50 equivalents of Acetic Anhydride and DIPEA

Experimental Protocols

Protocol 1: Capping with Acetic Anhydride and Pyridine

This protocol is a robust and widely used method for capping unreacted amino groups.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • N,N-Dimethylformamide (DMF)

  • Acetic Anhydride

  • Pyridine

  • Reaction vessel for SPPS

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Following the amino acid coupling step, drain the coupling solution from the reaction vessel.

  • Wash the peptide-resin thoroughly with DMF (3 x 10 mL/g of resin) to remove any residual coupling reagents and byproducts.

  • Prepare the capping solution: a 1:1:3 (v/v/v) mixture of acetic anhydride:pyridine:DMF. For example, for 10 mL of capping solution, mix 2 mL of acetic anhydride, 2 mL of pyridine, and 6 mL of DMF. Prepare this solution fresh before each use.

  • Add the capping solution to the washed peptide-resin.

  • Agitate the mixture at room temperature for 10-30 minutes.

  • Drain the capping solution from the reaction vessel.

  • Wash the peptide-resin thoroughly with DMF (5 x 10 mL/g of resin) to remove excess capping reagents and byproducts.

  • Proceed with the Fmoc-deprotection step for the next coupling cycle.

Protocol 2: Capping with Acetic Anhydride and DIPEA

This protocol uses a non-nucleophilic base, DIPEA, which can be advantageous in certain synthetic schemes.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • N,N-Dimethylformamide (DMF)

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel for SPPS

  • Inert gas (Nitrogen or Argon)

Procedure:

  • After the coupling step, drain the coupling solution.

  • Wash the peptide-resin with DMF (3 x 10 mL/g of resin).

  • Prepare the capping solution: a solution of 5-20% acetic anhydride and 1-2% DIPEA in DMF (v/v). For example, for 10 mL of a 10% acetic anhydride and 1% DIPEA solution, mix 1 mL of acetic anhydride, 0.1 mL of DIPEA, and 8.9 mL of DMF. Prepare this solution fresh.

  • Add the capping solution to the peptide-resin.

  • Agitate the mixture at room temperature for 5-15 minutes.

  • Drain the capping solution.

  • Wash the peptide-resin with DMF (5 x 10 mL/g of resin).

  • Proceed to the next Fmoc-deprotection step.

Visualizations

Diagram 1: Capping Mechanism in SPPS

capping_mechanism unreacted_amine Unreacted N-terminal Amine (on peptide-resin) reaction Acetylation Reaction unreacted_amine->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction base Base (Pyridine or DIPEA) base->reaction Catalyst capped_peptide Capped Peptide (Acetylated Amine) byproduct Byproducts (Acetic Acid, Protonated Base) reaction->capped_peptide reaction->byproduct

Caption: Mechanism of capping unreacted amines with acetic anhydride.

Diagram 2: Experimental Workflow for Capping in SPPS

experimental_workflow start Start: Post-Coupling wash1 Wash Resin with DMF start->wash1 capping_step Add Capping Solution and Agitate wash1->capping_step prepare_capping Prepare Capping Solution (Fresh) prepare_capping->capping_step wash2 Wash Resin with DMF capping_step->wash2 next_step Proceed to Fmoc-Deprotection wash2->next_step spss_cycle_logic deprotection Fmoc-Deprotection wash_after_deprotection Wash deprotection->wash_after_deprotection coupling Amino Acid Coupling wash_after_deprotection->coupling capping_decision Incomplete Coupling? coupling->capping_decision capping Capping Step capping_decision->capping Yes wash_after_coupling Wash capping_decision->wash_after_coupling No (Complete) capping->wash_after_coupling repeat_cycle Repeat Cycle wash_after_coupling->repeat_cycle repeat_cycle->deprotection

Troubleshooting & Optimization

Technical Support Center: N-(Cyclopentyloxycarbonyloxy)succinimide (Cpoc-OSu)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for N-(Cyclopentyloxycarbonyloxy)succinimide (Cpoc-OSu). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the successful use of this reagent in your research.

Troubleshooting Guide

Low or no product yield, the presence of impurities, and incomplete reactions are common challenges encountered during the protection of amines. This guide provides solutions to frequently encountered issues.

Problem Potential Cause Solution
Low or No Yield of Cpoc-Protected Amine Inactive Cpoc-OSu reagent due to hydrolysis.Store Cpoc-OSu under anhydrous conditions and away from moisture. Use a fresh bottle or test the activity of the reagent on a small scale with a reliable amine.
Low reactivity of the amine.Increase the reaction temperature or use a stronger base to deprotonate the amine. For sterically hindered amines, longer reaction times may be necessary.
Suboptimal reaction pH.The optimal pH for the reaction is typically between 7.2 and 8.5.[1] A pH that is too low will result in the protonation and deactivation of the amine, while a higher pH will accelerate the hydrolysis of the Cpoc-OSu.[1]
Incompatible buffer.Ensure the reaction buffer does not contain primary amines (e.g., Tris, glycine), as these will compete with the target amine for the Cpoc-OSu.[2]
Presence of Multiple Products/Impurities Di-protection of the amine.Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of Cpoc-OSu. Adding the Cpoc-OSu solution dropwise to the amine solution can also help to minimize di-protection.
Side reactions with other functional groups.Under basic conditions, other nucleophilic groups like hydroxyls or thiols can potentially react. If your substrate contains these groups, consider protecting them prior to the amine protection step.
Hydrolysis of Cpoc-OSu.N-hydroxysuccinimide is a byproduct of both the desired reaction and the hydrolysis of Cpoc-OSu. It can typically be removed during aqueous work-up. To minimize hydrolysis, ensure all reagents and solvents are anhydrous.[2]
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Poor solubility of starting materials.Use a co-solvent system to ensure both the amine and Cpoc-OSu are fully dissolved. Sonication can also aid in dissolution.
Difficulty in Product Purification Co-elution of product and N-hydroxysuccinimide.N-hydroxysuccinimide is water-soluble and can be removed with an aqueous wash during work-up. If it persists, a mild basic wash (e.g., saturated sodium bicarbonate solution) can be effective.
Product is water-soluble.If the Cpoc-protected amine has high water solubility, extraction with an organic solvent may be inefficient. In such cases, consider purification by reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for reacting Cpoc-OSu with a primary amine?

A1: The choice of solvent depends on the solubility of your amine. Common anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and dimethylformamide (DMF) are good starting points. For amines that are not soluble in these solvents, a mixture with a co-solvent or the use of DMF may be necessary.

Q2: Which base should I use for the Cpoc protection of my amine?

A2: A non-nucleophilic organic base is typically recommended to avoid competing reactions with the Cpoc-OSu. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), and N-methylmorpholine (NMM). Inorganic bases like sodium bicarbonate can also be used, particularly in biphasic systems.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by thin-layer chromatography (TLC) by observing the consumption of the starting amine. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool to monitor the formation of the desired product and identify any potential byproducts.

Q4: What are the standard conditions for the deprotection of a Cpoc-protected amine?

A4: While specific conditions for Cpoc deprotection are not extensively documented, carbamate protecting groups are generally cleaved under acidic conditions.[3] A common method for similar protecting groups like Boc is treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][4] The reaction is typically fast and occurs at room temperature.

Q5: How does the reactivity of Cpoc-OSu compare between primary and secondary amines?

A5: Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, and therefore react more readily with succinimidyl carbonates.[5][6][7] Reactions with secondary amines may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a stronger base.

Data Presentation

Recommended Starting Conditions for Cpoc-Protection of Primary Amines

The following table provides recommended starting conditions for the Cpoc protection of a primary amine. Optimization may be required based on the specific substrate.

ParameterRecommended Condition
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF) (anhydrous)
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents)
Temperature 0 °C to Room Temperature (20-25 °C)
Reaction Time 1 - 12 hours (monitor by TLC or LC-MS)
Cpoc-OSu Stoichiometry 1.05 - 1.2 equivalents
Solubility of Structurally Similar Succinimide Reagents
SolventSolubility Trend with Increasing Temperature
n-ButanolIncreases
Ethyl AcetateIncreases
AcetoneIncreases
IsopropanolIncreases
TetrahydrofuranIncreases
AcetonitrileIncreases
Acetic AnhydrideIncreases

Experimental Protocols

General Protocol for Cpoc-Protection of a Primary Amine
  • Dissolve the amine: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DCM, THF, or ACN) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base: Add the base (e.g., TEA or DIPEA, 1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Add Cpoc-OSu: In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with a mild aqueous acid (e.g., 1 M HCl), followed by a wash with saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

General Protocol for the Deprotection of a Cpoc-Protected Amine
  • Dissolve the protected amine: In a round-bottom flask, dissolve the Cpoc-protected amine in an appropriate solvent such as dichloromethane (DCM).

  • Add acid: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.

Mandatory Visualization

experimental_workflow cluster_protection Cpoc-Protection cluster_deprotection Cpoc-Deprotection start_prot Dissolve Amine and Base add_cpoc Add Cpoc-OSu Solution start_prot->add_cpoc 1.1-1.5 eq. Base react_prot Reaction Monitoring add_cpoc->react_prot 0°C to RT workup_prot Aqueous Work-up react_prot->workup_prot Completion purify_prot Purification workup_prot->purify_prot Crude Product protected_amine Cpoc-Protected Amine purify_prot->protected_amine start_deprot Dissolve Cpoc-Amine add_acid Add TFA/DCM start_deprot->add_acid 20-50% TFA react_deprot Reaction Monitoring add_acid->react_deprot Room Temp workup_deprot Solvent Removal react_deprot->workup_deprot Completion final_amine Deprotected Amine workup_deprot->final_amine protected_amine->start_deprot

Caption: General workflow for the protection of an amine with Cpoc-OSu and subsequent deprotection.

References

Technical Support Center: N-(Cyclopentyloxycarbonyloxy)succinimide (Cyc-OSu)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Cyclopentyloxycarbonyloxy)succinimide (Cyc-OSu). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you identify and mitigate potential side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Cyc-OSu) and what is its primary application?

This compound (Cyc-OSu) is an amine-reactive chemical modification reagent. It belongs to the N-hydroxysuccinimide (NHS) ester class of compounds, which are widely used to label biomolecules.[1][2] Its primary application is to react with primary amino groups (-NH₂), such as the side chain of lysine residues or the N-terminus of proteins, to form a stable carbamate linkage.[][4] This makes it a valuable tool in bioconjugation, pharmaceutical development, and polymer chemistry.[5]

Q2: What is the primary competing side reaction when using Cyc-OSu in aqueous buffers?

The primary competing side reaction is the hydrolysis of the NHS ester.[1][6] In an aqueous environment, water molecules can act as nucleophiles and attack the ester, converting the Cyc-OSu reagent into an inactive carboxylic acid and releasing N-hydroxysuccinimide (NHS).[1][7] This process renders the reagent unable to react with the target amine and is a common cause of low labeling efficiency.[8]

Q3: Can Cyc-OSu react with other functional groups on a protein besides primary amines?

Yes, under certain conditions, NHS esters like Cyc-OSu can react with other nucleophilic amino acid side chains.[7][9] These side reactions are generally less efficient than the reaction with primary amines. The most common off-target residues include:

  • Tyrosine (Tyr): The phenolic hydroxyl group can be acylated.[7]

  • Serine (Ser) & Threonine (Thr): The aliphatic hydroxyl groups can react.[7]

  • Cysteine (Cys): The sulfhydryl group is a potent nucleophile that can form a thioester.[7]

  • Histidine (His): The imidazole ring can be acylated.[7]

Q4: How does pH affect the reaction and its side reactions?

The pH of the reaction buffer is the most critical factor influencing specificity and efficiency.[6][7]

  • Optimal Range (pH 7.2-8.5): This range represents a compromise where primary amines are sufficiently deprotonated and nucleophilic, while the rate of hydrolysis is manageable.[][4][6]

  • High pH (>8.5): At higher pH, the rate of hydrolysis increases dramatically, significantly shortening the half-life of the NHS ester in solution.[6][7] This can lead to low yields despite the increased nucleophilicity of the target amines.

  • Low pH (<7.0): At lower pH, primary amines are increasingly protonated (-NH₃⁺), making them non-nucleophilic and slowing down the desired reaction.[7] However, reactions with other nucleophiles like hydroxyl groups may become more significant in this range.[7]

Q5: My Cyc-OSu reagent is a white powder. How should I store it to prevent degradation?

Proper storage is critical to maintain the reactivity of Cyc-OSu. The reagent is sensitive to moisture.[6][10]

  • Solid Form: Store the solid reagent desiccated at the recommended temperature (e.g., 2-8°C or -20°C), protected from moisture.[11][12] Before opening, always allow the vial to warm completely to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[8][13]

  • Stock Solutions: Prepare stock solutions immediately before use in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8][12] Avoid storing stock solutions in aqueous buffers, as the reagent will hydrolyze rapidly.[6] If storing organic stock solutions, do so at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.[8][12]

Troubleshooting Guide

This section addresses common problems encountered during conjugation experiments with Cyc-OSu.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Labeling Efficiency 1. Hydrolyzed/Inactive Reagent: The Cyc-OSu has been compromised by moisture.[8]• Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[13] • Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[8] • Avoid using old stock solutions that have been subjected to multiple freeze-thaw cycles.[8]
2. Incompatible Buffer: The reaction buffer contains competing nucleophiles (e.g., Tris, glycine).[14][15]• Perform a buffer exchange into a non-nucleophilic buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate/carbonate buffer, at pH 7.2-8.5.[4][15]
3. Suboptimal pH: The reaction pH is too low (<7.0), protonating the target amines.[7]• Ensure the buffer pH is within the optimal range of 7.2-8.5 for efficient labeling of primary amines.[4]
4. Inaccessible Target Amines: The primary amines on the target molecule are sterically hindered or buried within its 3D structure.[8]• If structural information is available, assess the accessibility of lysine residues. • Consider denaturing the protein (if permissible for the application) to expose more sites. • If primary amines are not available, consider a different labeling chemistry that targets other functional groups.[8]
Protein Precipitation After Labeling 1. Over-labeling: The addition of too many cyclopentylcarbonyl groups has altered the protein's net charge, pI, and solubility.[14]• Reduce the molar excess of Cyc-OSu used in the reaction. Perform a titration to find the optimal reagent-to-protein ratio.[14] • Decrease the reaction time or temperature.[8]
2. Solvent-Induced Precipitation: The organic solvent (e.g., DMSO, DMF) used to dissolve the Cyc-OSu is causing the protein to precipitate.• Minimize the volume of the organic solvent added to the aqueous protein solution (typically ≤10% of the total reaction volume). • Add the Cyc-OSu stock solution slowly to the protein solution while gently stirring.[8]
Inconsistent Results Between Batches 1. Reagent Degradation: The Cyc-OSu reagent has degraded due to improper storage or handling over time.[13]• Purchase new reagent or test the reactivity of the existing stock.[13] • Aliquot the solid reagent or stock solution upon first use to minimize handling and exposure to moisture.[12]
2. Variability in Reaction Conditions: Minor differences in pH, temperature, or incubation time are affecting the outcome.• Standardize all reaction parameters. Prepare buffers fresh and verify the pH before each experiment. Use a temperature-controlled incubator.

Visualization of Reaction Pathways

The following diagrams illustrate the intended reaction of Cyc-OSu and its primary side reactions.

G cluster_0 Desired Reaction: Aminolysis CycOSu Cyc-OSu Conjugate Protein-NH-CO-O-Cyclopentyl (Stable Carbamate Linkage) CycOSu->Conjugate pH 7.2-8.5 ProteinNH2 Protein-NH₂ (Primary Amine) ProteinNH2->Conjugate NHS_byproduct NHS Conjugate->NHS_byproduct Releases

Figure 1. Desired reaction pathway of Cyc-OSu with a primary amine.

G cluster_1 Side Reaction: Hydrolysis CycOSu Cyc-OSu InactiveAcid Cyclopentyloxycarboxylic Acid (Inactive Reagent) CycOSu->InactiveAcid Competing Reaction (Accelerated at high pH) Water H₂O (Water) Water->InactiveAcid NHS_byproduct NHS InactiveAcid->NHS_byproduct Releases

Figure 2. Primary competing side reaction: Hydrolysis of Cyc-OSu.

Quantitative Data Summary

The stability of NHS esters like Cyc-OSu is highly dependent on pH. The rate of hydrolysis, which inactivates the reagent, increases significantly with rising pH. The table below provides representative half-life data for a typical NHS ester in aqueous solution at 25°C.

pHHalf-Life (t½)Reaction Rate
6.0 Several HoursVery slow aminolysis and hydrolysis.[16]
7.0 ~ 1-2 HoursModerate aminolysis, slow hydrolysis.[17]
8.0 ~ 15-30 MinutesGood compromise for efficient aminolysis.
8.5 ~ 5-10 MinutesFast aminolysis, but very rapid hydrolysis.[7]
9.0 < 5 MinutesExtremely rapid hydrolysis dominates.[17]
Note: This data is representative of typical NHS esters and serves as a guideline. Actual half-life may vary based on the specific structure of the ester, buffer composition, and temperature.[1]

Recommended Experimental Protocol

This general protocol is a starting point for the conjugation of Cyc-OSu to a protein. Optimization may be required based on the specific protein and desired degree of labeling.

1. Materials and Preparation

  • Protein Solution: Prepare the protein in a non-nucleophilic buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a pH of 7.2-8.5. A recommended protein concentration is 2-10 mg/mL.[4][8]

  • Cyc-OSu Stock Solution: Immediately before use, dissolve Cyc-OSu in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[8]

  • Quenching Buffer: Prepare a 1 M solution of Tris-HCl or glycine at pH ~8.0.

2. Conjugation Reaction

  • Calculate Reagent Amount: Determine the volume of Cyc-OSu stock solution needed to achieve the desired molar excess over the protein. A 10-20 fold molar excess is a common starting point.[8]

  • Add Reagent: While gently stirring the protein solution, add the calculated volume of the Cyc-OSu stock solution. The final concentration of the organic solvent should ideally be below 10% (v/v).

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[8] The optimal time may require empirical determination.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[8] This will consume any unreacted Cyc-OSu. Incubate for 30 minutes.

3. Purification

  • Remove unreacted Cyc-OSu, hydrolyzed reagent, and the NHS byproduct from the labeled protein conjugate. Common methods include:

    • Size-exclusion chromatography (e.g., desalting columns).[18]

    • Dialysis or ultrafiltration.[15]

Troubleshooting Workflow

Use the following workflow to diagnose and resolve issues with low conjugation efficiency.

Figure 3. Logical workflow for troubleshooting low labeling efficiency.

References

Navigating Incomplete Amine Protection with CP-OSu: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring complete and efficient amine protection is a critical step in the synthesis of complex molecules. When using carbamate-protected N-hydroxysuccinimide (OSu) esters, such as CP-OSu, incomplete reactions can lead to low yields, difficult purification, and the generation of side products. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during amine protection with CP-OSu.

Frequently Asked Questions (FAQs)

Q1: My amine protection reaction with CP-OSu is showing low or incomplete conversion. What are the potential causes?

Several factors can contribute to an incomplete reaction. These include:

  • Low Nucleophilicity of the Amine: Sterically hindered amines or electron-deficient amines (e.g., anilines) exhibit reduced reactivity towards the OSu ester.

  • Poor Solubility: If either the amine starting material or the CP-OSu reagent is not fully dissolved in the reaction solvent, the reaction rate will be significantly hindered.

  • Hydrolysis of the CP-OSu Ester: OSu esters are susceptible to hydrolysis, especially in the presence of water. This side reaction consumes the activated ester, reducing the yield of the desired product.

  • Inappropriate Reaction Conditions: Factors such as suboptimal pH, incorrect solvent, low temperature, or insufficient reaction time can lead to incomplete conversion.

  • Presence of Competing Nucleophiles: Other nucleophilic functional groups in the reaction mixture, such as hydroxyl or thiol groups, can compete with the target amine for reaction with the CP-OSu. Buffers containing primary amines (e.g., Tris or glycine) are also incompatible.[1]

Q2: How can I monitor the progress of my CP-OSu protection reaction?

Effective reaction monitoring is crucial for troubleshooting. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of the starting amine and the formation of the protected product. Staining with ninhydrin can be used to specifically detect free primary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the disappearance of starting materials and the appearance of the desired product, along with its mass confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the conversion of the starting material to the product by integrating characteristic peaks.[2]

Q3: What are the optimal reaction conditions for amine protection with CP-OSu?

While optimal conditions are substrate-dependent, a good starting point is:

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are commonly used.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to scavenge the N-hydroxysuccinimide (NHS) byproduct, which is weakly acidic.

  • Temperature: Reactions are typically run at room temperature. For less reactive amines, gentle heating may be required, but this can also increase the rate of hydrolysis.

  • Concentration: Maintaining a reasonably high concentration of reactants can favor the desired bimolecular reaction over the competing hydrolysis.

Q4: I am observing an unexpected side product in my reaction. What could it be?

A possible side product when using OSu esters for amine protection is the formation of a urea derivative. This can occur through a Lossen rearrangement of the OSu ester, which is more pronounced in some cases.[3] If your starting material contains other nucleophilic groups, you may also see products resulting from their reaction with the CP-OSu.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conversion Low amine nucleophilicity Increase reaction temperature. Increase reaction time. Use a more polar aprotic solvent like DMF.
Poor solubility Choose a solvent in which both the amine and CP-OSu are fully soluble. Gentle heating may improve solubility.
Hydrolysis of CP-OSu Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Increase the concentration of reactants.
Suboptimal pH If using a buffer, ensure the pH is in the optimal range of 7.2-8.5 for the reaction of NHS esters with primary amines.[1]
Insufficient base Add 1.1 to 1.5 equivalents of a non-nucleophilic base like DIPEA.
Multiple Products Reaction with other nucleophiles If possible, protect other nucleophilic groups in your starting material. Optimize stoichiometry to avoid a large excess of CP-OSu.
Formation of urea byproduct Consider alternative activating agents if the Lossen rearrangement is a significant issue.
Difficulty in Purification Removal of NHS byproduct Perform an aqueous workup to remove the water-soluble N-hydroxysuccinimide.
Unreacted starting materials Optimize the reaction to drive it to completion. Utilize column chromatography to separate the product from the starting materials.

Experimental Protocols

General Protocol for Amine Protection with CP-OSu

  • Dissolution: Dissolve the amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DCM or DMF) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (1.2 equivalents).

  • CP-OSu Addition: Add a solution of the CP-OSu reagent (1.1 equivalents) in the same anhydrous solvent dropwise to the amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash with an aqueous solution (e.g., 5% LiCl or water) to remove the NHS byproduct and any excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Visualizing Workflows and Concepts

G General Workflow for Amine Protection with CP-OSu cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_amine Dissolve Amine in Anhydrous Solvent add_base Add Non-Nucleophilic Base (e.g., DIPEA) dissolve_amine->add_base add_cposu Add CP-OSu Solution add_base->add_cposu stir_monitor Stir and Monitor (TLC or LC-MS) add_cposu->stir_monitor aqueous_workup Aqueous Workup stir_monitor->aqueous_workup purification Purification (e.g., Chromatography) aqueous_workup->purification G Troubleshooting Incomplete CP-OSu Reaction start Incomplete Reaction (Verified by TLC/LC-MS) check_solubility Are all reactants fully dissolved? start->check_solubility check_reagents Are solvents anhydrous? Is CP-OSu fresh? check_solubility->check_reagents Yes change_solvent Change to a solvent with better solubilizing power (e.g., DMF) check_solubility->change_solvent No check_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Time - Adjust Base Stoichiometry check_reagents->check_conditions Yes use_fresh_reagents Use freshly opened/purified solvents and new CP-OSu check_reagents->use_fresh_reagents No success Reaction Complete check_conditions->success change_solvent->start use_fresh_reagents->start

References

N-(Cyclopentyloxycarbonyloxy)succinimide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of N-(Cyclopentyloxycarbonyloxy)succinimide. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and reactivity of this compound, it should be stored under the following conditions:

  • Temperature: 2-8°C or refrigerated (0-10°C).

  • Atmosphere: Store under an inert gas (e.g., argon or nitrogen).

  • Moisture: Keep in a desiccated environment as the compound is moisture-sensitive.

  • Light: Protect from light.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound, like other N-hydroxysuccinimide (NHS) esters, is hydrolysis. In the presence of water, the ester bond is cleaved, resulting in the formation of cyclopentyloxycarboxylic acid and N-hydroxysuccinimide (NHS), rendering the reagent inactive for its intended amine-coupling reactions.[1][2]

Q3: What factors can influence the stability of this compound in solution?

A3: The stability of this compound in solution is significantly influenced by:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. It increases significantly with increasing pH.[1][3] The optimal pH for reactions is typically a compromise between amine reactivity and ester stability, usually in the range of 7.2-8.5.[2][4][]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[3]

  • Moisture: The presence of water in solvents or reagents will lead to hydrolysis. It is crucial to use anhydrous solvents for preparing stock solutions.

Q4: What are the signs of this compound degradation?

A4: Degradation of the reagent may not be visually apparent. However, a key indicator of degradation is a significant decrease in the efficiency of your conjugation reaction, leading to low yields of the desired product. To confirm degradation, you can perform a reactivity assessment or a purity analysis using the protocols outlined below.

Q5: Which solvents and buffers are compatible with this compound?

A5:

  • For Stock Solutions: Anhydrous (water-free) dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended for preparing stock solutions.[6] It is critical to use high-quality, amine-free DMF, as impurities can react with the NHS ester.[7]

  • For Reaction Buffers: Amine-free buffers are essential to avoid competing reactions. Phosphate buffer, bicarbonate buffer, borate buffer, and HEPES buffer at a pH range of 7.2-8.5 are commonly used.[4][8] Avoid buffers containing primary amines, such as Tris or glycine.[2][6]

Stability Data

The stability of N-hydroxysuccinimide (NHS) esters like this compound is critically dependent on pH and temperature. The following table provides representative half-life data for NHS esters in aqueous solutions.

pHTemperature (°C)Approximate Half-life
7.004 - 5 hours
7.0Room Temperature~1 hour
8.04~1 hour
8.0Room Temperature< 60 minutes
8.64~10 minutes
9.0Room Temperature< 10 minutes

Data compiled from multiple sources for general NHS esters and should be considered as an estimation for this compound.[3][4][8][9]

Troubleshooting Guide

This guide will help you troubleshoot common issues encountered during experiments with this compound.

TroubleshootingGuide start Low or No Conjugation Efficiency? check_reagent Check Reagent Stability start->check_reagent Start Here check_buffer Verify Buffer Conditions start->check_buffer check_protocol Review Reaction Protocol start->check_protocol reagent_hydrolyzed Reagent Hydrolyzed? check_reagent->reagent_hydrolyzed buffer_amine Amine-free buffer? check_buffer->buffer_amine molar_ratio Optimize Molar Ratio of Reagent to Substrate check_protocol->molar_ratio reaction_time Adjust Reaction Time and Temperature check_protocol->reaction_time reagent_hydrolyzed->check_buffer No new_reagent Use Fresh Reagent. Store Properly. reagent_hydrolyzed->new_reagent Yes use_correct_buffer Use Amine-Free Buffer (e.g., PBS, HEPES) buffer_amine->use_correct_buffer No buffer_ph pH 7.2 - 8.5? buffer_amine->buffer_ph Yes buffer_ph->check_protocol Yes adjust_ph Adjust Buffer pH buffer_ph->adjust_ph No

Caption: Troubleshooting logic for low conjugation efficiency.

Experimental Protocols

Protocol 1: Assessment of this compound Reactivity by UV-Vis Spectrophotometry

This method provides a rapid assessment of the reagent's activity by measuring the release of N-hydroxysuccinimide (NHS) upon forced hydrolysis.

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0-8.0)

  • Anhydrous DMSO or DMF

  • 0.5 N NaOH

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution: Dissolve 1-2 mg of this compound in 250 µL of anhydrous DMSO or DMF.

  • Prepare a working solution: Add 2 mL of the amine-free buffer to a quartz cuvette. Add a small aliquot of the stock solution to the buffer and mix thoroughly.

  • Initial Absorbance Reading: Immediately measure the absorbance of the solution at 260 nm. This is your initial reading (A_initial).

  • Forced Hydrolysis: To the cuvette, add 100 µL of 0.5 N NaOH and mix quickly.

  • Final Absorbance Reading: Promptly measure the absorbance at 260 nm within one minute. This is your final reading (A_final).[6]

Interpretation of Results:

  • Active Reagent: A significant increase in absorbance (A_final > A_initial) indicates the release of NHS and confirms the reagent is active.

  • Inactive (Hydrolyzed) Reagent: If there is little to no change in absorbance (A_final ≈ A_initial), the reagent has likely been hydrolyzed and is inactive.

ExperimentalWorkflow_UVVis prep_stock Prepare Stock Solution (Reagent in Anhydrous DMSO/DMF) prep_working Prepare Working Solution (Stock in Amine-Free Buffer) prep_stock->prep_working read_initial Measure Initial Absorbance (A_initial) at 260 nm prep_working->read_initial force_hydrolysis Add 0.5 N NaOH to Force Hydrolysis read_initial->force_hydrolysis read_final Measure Final Absorbance (A_final) at 260 nm force_hydrolysis->read_final interpret Interpret Results: A_final > A_initial -> Active A_final ≈ A_initial -> Inactive read_final->interpret

Caption: Workflow for assessing reagent reactivity via UV-Vis.

Protocol 2: Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantitative determination of the purity of this compound and the extent of its degradation.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[10][11]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

  • Sample Diluent: Acetonitrile or a 50:50 mixture of Mobile Phase A and B

Procedure:

  • Sample Preparation: Accurately weigh and dissolve this compound in the sample diluent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions (Example for C18 column):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm or 260 nm[10]

    • Injection Volume: 10 µL

    • Gradient: A linear gradient from 5% Mobile Phase B to 95% Mobile Phase B over 20 minutes is a good starting point.

  • Data Analysis:

    • The intact this compound will be the main, less polar peak.

    • Degradation products, such as cyclopentyloxycarboxylic acid and N-hydroxysuccinimide, will elute as more polar, earlier peaks.

    • Purity can be calculated based on the area percentage of the main peak relative to the total peak area. For stability studies, the decrease in the main peak area and the increase in degradation product peak areas over time can be monitored.

ExperimentalWorkflow_HPLC prep_sample Prepare Sample Solution (Reagent in Diluent) hplc_analysis Perform HPLC Analysis (C18 or HILIC column) prep_sample->hplc_analysis data_acquisition Acquire Chromatogram (UV Detection at 220/260 nm) hplc_analysis->data_acquisition peak_integration Integrate Peak Areas data_acquisition->peak_integration purity_calc Calculate Purity and Degradation Percentage peak_integration->purity_calc

Caption: Workflow for purity and stability analysis by HPLC.

References

Technical Support Center: Preventing Side-Chain Modification During Poc Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of side-chain modifications during the cleavage of the Propargyloxycarbonyl (Poc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the Poc protecting group and what is its primary application?

The Propargyloxycarbonyl (Poc) protecting group is utilized for the selective protection of hydroxyl and amino functionalities in carbohydrate and peptide synthesis. A key advantage of the Poc group is its orthogonality to many other common protecting groups, allowing for its selective removal under neutral conditions.[1][2]

Q2: What is the standard reagent used for Poc group cleavage?

The standard reagent for the cleavage of the Poc group is benzyltriethylammonium tetrathiomolybdate, ([PhCH₂NEt₃]₂MoS₄).[2] This reagent allows for chemoselective deprotection under neutral conditions, which is a significant advantage in the synthesis of sensitive molecules.[2]

Q3: Which amino acid side chains are most susceptible to modification during Poc group cleavage?

While Poc group cleavage is generally considered mild and selective, certain amino acid side chains are more prone to unwanted modifications. The primary concern is with sulfur-containing residues, particularly Cysteine (Cys) . The tetrathiomolybdate reagent has a known affinity for sulfur and can interact with the free thiol group of cysteine. Methionine (Met) is also susceptible to oxidation, a common side reaction in peptide synthesis.[2][3]

Q4: How can I detect side-chain modifications after Poc group cleavage?

The most effective analytical techniques for detecting and quantifying side-chain modifications are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC Analysis: In reversed-phase HPLC (RP-HPLC), modified peptides will typically exhibit different retention times compared to the desired product. Side products may appear as new peaks, often with altered peak shapes.[4]

  • Mass Spectrometry Analysis: Mass spectrometry can precisely determine the molecular weight of the products. Side-chain modifications will result in a predictable mass shift from the expected molecular weight of the target peptide. Tandem mass spectrometry (MS/MS) can further help to pinpoint the exact location of the modification within the peptide sequence.[5][6]

Troubleshooting Guide: Side-Chain Modifications During Poc Cleavage

This guide addresses specific issues that may arise during the deprotection of the Poc group and provides actionable troubleshooting steps.

Issue 1: Incomplete Poc Group Cleavage

  • Symptom: HPLC analysis shows a significant peak corresponding to the starting Poc-protected peptide. Mass spectrometry confirms the presence of the starting material.

  • Possible Cause:

    • Insufficient equivalents of the tetrathiomolybdate reagent.

    • Suboptimal reaction time or temperature.

    • Poor solubility of the peptide or reagent.

  • Troubleshooting Steps:

    • Increase Reagent Equivalents: Incrementally increase the molar equivalents of the tetrathiomolybdate reagent.

    • Optimize Reaction Time: Extend the reaction time and monitor the progress by taking aliquots for HPLC analysis at different time points.

    • Adjust Temperature: While the reaction is typically performed at room temperature, a slight increase in temperature may improve cleavage efficiency for difficult sequences.

    • Improve Solubility: Ensure the peptide and reagents are fully dissolved in the reaction solvent. Consider alternative solvent systems if solubility is an issue.

Issue 2: Modification of Cysteine Residues

  • Symptom: HPLC analysis shows one or more new, unexpected peaks. Mass spectrometry reveals a mass addition to the peptide corresponding to a modification of the cysteine residue(s).

  • Possible Cause: Direct interaction of the tetrathiomolybdate reagent with the unprotected thiol group of the cysteine side chain, potentially forming a stable complex.[7]

  • Troubleshooting Steps:

    • Side-Chain Protection: The most effective strategy is to protect the cysteine side chain with a suitable protecting group that is stable to the Poc cleavage conditions but can be removed later. The acetamidomethyl (Acm) group is a common choice.

    • Use of Scavengers: While not standard for Poc cleavage, the addition of a mild reducing agent or a thiol-based scavenger to the cleavage cocktail could potentially minimize side reactions. However, compatibility with the tetrathiomolybdate reagent must be verified.[1][8]

Issue 3: Oxidation of Methionine Residues

  • Symptom: Mass spectrometry analysis shows a +16 Da mass increase for each methionine residue, corresponding to the formation of methionine sulfoxide.

  • Possible Cause: The thioether side chain of methionine is susceptible to oxidation, which can be exacerbated by impurities in reagents or exposure to air during the reaction and work-up.[2][3]

  • Troubleshooting Steps:

    • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Inert Atmosphere: Perform the cleavage reaction under an inert atmosphere of nitrogen or argon.

    • Addition of Antioxidants: Including a small amount of a scavenger like dithiothreitol (DTT) in the cleavage mixture can help prevent oxidation.[2]

    • Post-Cleavage Reduction: If oxidation occurs, the methionine sulfoxide can often be reduced back to methionine using a mild reducing agent after the cleavage and purification steps.

Quantitative Data Summary

The following table provides a hypothetical summary of cleavage efficiency and side-product formation under different conditions, illustrating how data can be structured for comparison.

Condition IDPeptide SequencePoc Cleavage Reagent (Equivalents)ScavengerReaction Time (h)Cleavage Efficiency (%)Cys Adduct (%)Met Oxidation (%)
A-1H-Gly-Cys(Poc)-Ala-NH₂Tetrathiomolybdate (1.5)None28515N/A
A-2H-Gly-Cys(Poc)-Ala-NH₂Tetrathiomolybdate (2.0)None4955N/A
B-1H-Met(Poc)-Phe-Trp-NH₂Tetrathiomolybdate (1.5)None290N/A10
B-2H-Met(Poc)-Phe-Trp-NH₂Tetrathiomolybdate (1.5)DTT (2 eq)292N/A<2

Experimental Protocols

Protocol 1: Standard Poc Group Cleavage from a Protected Peptide

  • Resin Preparation: Swell the Poc-protected peptide-resin in a suitable solvent such as N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Reagent Preparation: In a separate vial, dissolve benzyltriethylammonium tetrathiomolybdate (1.5 to 2.0 equivalents relative to the resin loading) in DMF.

  • Cleavage Reaction: Drain the solvent from the swollen resin and add the tetrathiomolybdate solution. Gently agitate the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by taking a small sample of the resin, cleaving the peptide with a standard TFA cocktail, and analyzing the crude product by HPLC-MS.

  • Washing: Once the reaction is complete, drain the cleavage solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

  • Drying: Dry the deprotected peptide-resin under vacuum.

  • Final Cleavage and Deprotection: Proceed with the final cleavage of the peptide from the resin and removal of any other side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).[9][10]

Protocol 2: Analysis of Cleavage Products by RP-HPLC and Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the crude peptide obtained after final cleavage in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • HPLC Analysis:

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).[4]

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire mass spectra across the elution profile to identify the molecular weights of the eluting peaks.

    • Perform tandem MS (MS/MS) on the parent ions of interest to confirm the peptide sequence and locate any modifications.[5]

Visualizations

Poc_Cleavage_Mechanism Poc_Peptide Poc-Protected Peptide Intermediate Reactive Intermediate Poc_Peptide->Intermediate Reaction Tetrathiomolybdate [PhCH₂NEt₃]₂MoS₄ Tetrathiomolybdate->Intermediate Deprotected_Peptide Deprotected Peptide Intermediate->Deprotected_Peptide Cleavage Byproduct Poc Byproduct Intermediate->Byproduct

Caption: General mechanism of Poc group cleavage using tetrathiomolybdate.

Troubleshooting_Workflow start Poc Cleavage hplc_ms Analyze by HPLC/MS start->hplc_ms check_completion Cleavage Complete? hplc_ms->check_completion check_side_products Side Products Detected? check_completion->check_side_products Yes incomplete Incomplete Cleavage check_completion->incomplete No side_products Side-Chain Modification check_side_products->side_products Yes end_ok Successful Deprotection check_side_products->end_ok No optimize_conditions Increase Reagent/Time/Temp incomplete->optimize_conditions protect_side_chain Protect Susceptible Side Chains (e.g., Cys) side_products->protect_side_chain use_scavengers Add Scavengers (e.g., DTT for Met) side_products->use_scavengers optimize_conditions->start protect_side_chain->start use_scavengers->start end_nok Re-evaluate Strategy

Caption: Troubleshooting workflow for Poc group cleavage.

References

Technical Support Center: Optimizing Scavenger Cocktails for Poc Deprotection in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the deprotection of the Propargyloxycarbonyl (Poc) protecting group in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during Poc deprotection.

Question: My Poc deprotection appears to be incomplete, as indicated by mass spectrometry analysis showing the presence of Poc-protected peptide. What are the possible causes and solutions?

Answer:

Incomplete Poc deprotection is a common issue that can arise from several factors. Below is a summary of potential causes and recommended solutions.

Potential CauseRecommended Solution
Insufficient Deprotection Time While the recommended deprotection time with tetrathiomolybdate is typically 1-1.5 hours, highly hindered amino acids or long peptide sequences may require extended reaction times. Monitor the reaction progress by taking small resin samples at different time points and analyzing the cleavage products by LC-MS.
Degraded Deprotection Reagent Tetrathiomolybdate solutions can degrade over time. Ensure that you are using a freshly prepared solution of the deprotection reagent.
Poor Resin Swelling Inadequate swelling of the resin can hinder the access of the deprotection reagent to the peptide chain. Ensure that the resin is properly swollen in a suitable solvent (e.g., methanol) before initiating the deprotection step.
Suboptimal Reaction Temperature Poc deprotection with tetrathiomolybdate is typically performed at room temperature. If you are experiencing incomplete deprotection, a slight increase in temperature (e.g., to 30-35°C) may improve the reaction rate. However, be cautious as higher temperatures could potentially lead to side reactions.

Question: I am observing unexpected side products in my crude peptide after Poc deprotection and cleavage from the resin. What are the potential side reactions and how can I minimize them?

Answer:

The Poc protecting group is designed for orthogonal deprotection under neutral conditions, which minimizes many of the side reactions associated with acid-labile protecting groups. However, side reactions can still occur.

Potential Side ReactionMitigation Strategy
Reaction with Sulfur-Containing Residues Although tetrathiomolybdate is generally compatible with sulfur-containing amino acids, prolonged exposure or harsh conditions could potentially lead to side reactions with cysteine or methionine. Minimize the deprotection time to the minimum required for complete Poc removal.
Modification of Other Protecting Groups While the Poc group's removal is orthogonal to many common acid- and base-labile protecting groups, it is crucial to verify the compatibility of tetrathiomolybdate with all protecting groups in your synthetic scheme. If you suspect a side reaction with another protecting group, consider a milder deprotection condition or a different protecting group strategy.

Frequently Asked Questions (FAQs)

Question: What is the primary advantage of using the Poc protecting group in SPPS?

Answer:

The primary advantage of the Propargyloxycarbonyl (Poc) protecting group lies in its unique deprotection mechanism. Unlike the commonly used Boc and Fmoc protecting groups, which require acidic or basic conditions for removal, respectively, the Poc group is cleaved under neutral conditions. This orthogonality allows for the synthesis of complex peptides with a wider range of functional groups and reduces the risk of side reactions associated with harsh acidic or basic treatments.

Question: What is the role of a "scavenger" in the context of Poc deprotection?

Answer:

In the context of acid-labile protecting groups like Boc, scavengers are used to trap the reactive carbocations generated during deprotection, thereby preventing side reactions such as the alkylation of sensitive amino acid residues. However, the deprotection of the Poc group with tetrathiomolybdate proceeds through a different, non-acidolytic mechanism that does not generate carbocations. Therefore, traditional carbocation scavengers like triisopropylsilane (TIS) or water are not necessary for Poc deprotection. The term "scavenger" is not typically applicable in the same sense for this deprotection chemistry.

Question: How do I choose the appropriate deprotection conditions for my specific peptide?

Answer:

The optimal deprotection conditions can depend on the specific peptide sequence. It is always recommended to perform a small-scale test deprotection to determine the ideal reaction time and conditions for your particular peptide. Monitor the progress of the test reaction by LC-MS to ensure complete deprotection without the formation of significant side products.

Experimental Protocols

Protocol 1: On-Resin Poc Deprotection using Tetrathiomolybdate

This protocol describes the general procedure for the removal of the N-terminal Poc protecting group from a peptide synthesized on a solid support.

Reagents:

  • Poc-protected peptide-resin

  • Methanol (MeOH), HPLC grade

  • Benzyltriethylammonium tetrathiomolybdate

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the Poc-protected peptide-resin in methanol for 30 minutes in a peptide synthesis vessel.

  • Drain the methanol.

  • Prepare a solution of benzyltriethylammonium tetrathiomolybdate in methanol.

  • Add the tetrathiomolybdate solution to the resin.

  • Agitate the resin suspension at room temperature for 1-1.5 hours.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with methanol (3 x 5 resin volumes) followed by DMF (3 x 5 resin volumes) to remove any residual reagents.

  • The resin is now ready for the next coupling step.

Visualizations

experimental_workflow cluster_SPPS_cycle SPPS Cycle start Start with Resin coupling Amino Acid Coupling start->coupling wash1 Washing coupling->wash1 deprotection Poc Deprotection wash1->deprotection wash2 Washing deprotection->wash2 end_cycle Repeat for next amino acid wash2->end_cycle end_cycle->coupling Next amino acid cleavage Cleavage from Resin & Side-chain Deprotection end_cycle->cleavage Final peptide purification Peptide Purification (HPLC) cleavage->purification analysis Analysis (Mass Spectrometry) purification->analysis

SPPS Workflow with Poc Deprotection

orthogonality poc Poc-Peptide-Resin acid Acidic Conditions (e.g., TFA) poc->acid Stable base Basic Conditions (e.g., Piperidine) poc->base Stable neutral Neutral Conditions (Tetrathiomolybdate) poc->neutral Deprotection

Orthogonality of the Poc Protecting Group

Managing the hydrolysis rate of N-hydroxysuccinimide esters in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the hydrolysis of NHS esters in aqueous buffers, ensuring successful and reproducible conjugation experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues users may encounter during their experiments in a question-and-answer format.

Question 1: My conjugation yield is very low or non-existent. What are the primary factors I should investigate first?

Low conjugation efficiency is a frequent issue that can typically be traced back to one of four key areas: Reagent Quality, Reaction Conditions, Buffer Composition, or the Target Molecule's Properties.[1] A logical troubleshooting workflow can help pinpoint the issue.

  • Assess Reagent Quality and Handling:

    • Issue: The NHS ester reagent may have been compromised by moisture, leading to hydrolysis and inactivation.[2]

    • Solution: Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[2][3] Prepare fresh stock solutions in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][3] Avoid using old stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.[2] If using DMF, ensure it is of high quality and does not have a "fishy" smell, which indicates degradation to dimethylamine, a competing nucleophile.[4][5]

  • Verify Reaction Conditions:

    • Issue: The pH, temperature, or incubation time may be suboptimal.

    • Solution:

      • pH: Ensure the reaction pH is within the optimal range of 7.2-8.5.[6][7][8] A pH of 8.3-8.5 is often recommended for maximum efficiency.[4][5][9]

      • Temperature and Time: Reactions are typically performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.[7][10] If hydrolysis is suspected to be a major issue, consider performing the reaction at 4°C to slow down the hydrolysis rate.[10]

      • Molar Excess: If possible, increase the molar excess of the NHS ester. A 10- to 20-fold molar excess is a common starting point.[11]

  • Analyze Buffer Composition:

    • Issue: The buffer may contain primary amines that compete with the target molecule.

    • Solution: Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers.[8][9][12] Avoid buffers containing Tris or glycine.[8][9][13] If your sample is in an incompatible buffer, perform a buffer exchange before the reaction.[11][12]

  • Evaluate the Target Molecule:

    • Issue: The primary amines on your protein may be inaccessible or the protein concentration may be too low.[2]

    • Solution: Increase the protein concentration if possible; a concentration of at least 2 mg/mL is recommended.[2][8] If primary amines are sterically hindered, consider using a different labeling chemistry.[2]

Question 2: I'm observing precipitation of my protein after adding the NHS ester solution. What is causing this?

  • Issue: A high concentration of the organic solvent used to dissolve the NHS ester can cause protein precipitation.[14]

  • Solution: Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.[7][14]

Question 3: How can I confirm if my NHS ester has hydrolyzed?

  • Issue: It is difficult to visually determine if an NHS ester has been inactivated by hydrolysis.

  • Solution: The hydrolysis of an NHS ester releases N-hydroxysuccinimide, which can be detected spectrophotometrically by an increase in absorbance at 260-280 nm.[13][15] A more direct method to assess the reactivity is to perform a small-scale control reaction with a known amine-containing molecule and analyze the products.

Frequently Asked Questions (FAQs)

What is the fundamental chemistry of an NHS ester reaction?

The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is a nucleophilic acyl substitution.[6][11] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate that then releases the N-hydroxysuccinimide leaving group to form a stable amide bond.[6][11]

What is the primary competing reaction to the desired conjugation?

The main competing reaction is the hydrolysis of the NHS ester, where it reacts with water.[8][16] This reaction renders the NHS ester inactive by converting it back to the original carboxylic acid.[16] The rate of hydrolysis is significantly influenced by pH and temperature.[10][16]

What is the optimal pH for NHS ester conjugation?

The optimal pH range is typically between 7.2 and 8.5.[6][7][8] This is a balance between two factors: at a lower pH, primary amines are protonated and less reactive, while at a higher pH, the rate of NHS ester hydrolysis increases significantly.[9][17] For many applications, a pH of 8.3-8.5 is considered ideal.[4][5][9]

Which buffers are recommended for NHS ester reactions?

Amine-free buffers are essential.[9][12] Recommended buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers.[8][9]

Which buffers should be avoided?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[8][9][13]

How should I store and handle NHS ester reagents?

NHS esters are sensitive to moisture and should be stored at -20°C in a desiccated environment.[3][14][16] It is crucial to allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[2][3] For optimal reactivity, it is best to prepare fresh stock solutions in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before each experiment.[2][3]

Quantitative Data Summary

The stability of NHS esters in aqueous solutions is highly dependent on pH and temperature. The following tables summarize the half-life of NHS esters under various conditions.

Table 1: Stability of NHS Esters as a Function of pH

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[11][13][15]
7.0Room Temperature~7 hours[11]
8.04~1 hour[11]
8.5Room Temperature125-180 minutes[11]
8.6410 minutes[11][13][15]
9.0Room TemperatureMinutes[11]

Table 2: Recommended Buffers for NHS Ester Conjugation

BufferpH RangeTypical ConcentrationNotes
Phosphate-Buffered Saline (PBS)7.2 - 7.50.1 M PhosphateGood for pH-sensitive proteins; the reaction is slower, requiring longer incubation.[9]
Sodium Bicarbonate8.0 - 9.00.1 MWidely recommended for optimal reaction efficiency.[4][9]
Borate Buffer8.0 - 8.550 mMAn effective alternative to bicarbonate buffer.[9]
HEPES7.2 - 8.550 - 100 mMA non-interfering buffer suitable for conjugation reactions.[9]

Experimental Protocols

Protocol 1: Standard NHS Ester Conjugation

  • Prepare the Target Molecule: Ensure your protein or other amine-containing molecule is in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[12] If the sample is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.[11][12]

  • Prepare the NHS Ester Solution: Immediately before use, allow the NHS ester reagent vial to equilibrate to room temperature.[2][3] Dissolve the NHS ester in high-quality, anhydrous DMSO or DMF to create a stock solution.[2][3]

  • Perform the Conjugation Reaction: Add a calculated molar excess of the NHS ester stock solution to the target molecule solution.[11] A 10- to 20-fold molar excess is a common starting point.[11] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[7][14]

  • Incubate: Incubate the reaction at room temperature for 1-4 hours or at 4°C for 2 hours to overnight.[7][11] If the label is light-sensitive, protect the reaction from light.[2]

  • Quench the Reaction (Optional but Recommended): To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-100 mM.[2][18] Incubate for 15-30 minutes at room temperature.[2][11]

  • Purify the Conjugate: Remove unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[11][18]

Protocol 2: Assessing NHS Ester Hydrolysis

  • Prepare Reagent Solution: Dissolve 1-2 mg of the NHS ester in 2 mL of an amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5).[1] If the NHS ester is not water-soluble, first dissolve it in 250 µL of anhydrous DMSO or DMF, then add 2 mL of buffer.[1]

  • Prepare Control: Prepare a control solution containing the same buffer and organic solvent (if used) but without the NHS ester.[1]

  • Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution.[1] Measure and record the initial absorbance of the NHS ester solution.[1]

  • Induce Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5 M NaOH and vortex for 30 seconds.[1]

  • Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[1] A significant increase in absorbance compared to the initial reading indicates the presence of the NHS byproduct and confirms the ester was active.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Target Molecule (Amine-free buffer, pH 7.2-8.5) conjugation Conjugation Reaction (RT for 1-4h or 4°C overnight) prep_protein->conjugation prep_nhs Prepare NHS Ester Solution (Anhydrous DMSO/DMF) prep_nhs->conjugation quench Quench Reaction (Add Tris or Glycine) conjugation->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Analyze Conjugate purify->analyze

Caption: A typical experimental workflow for NHS ester conjugation.

troubleshooting_workflow action_node action_node result_node result_node issue_node issue_node start Low Conjugation Yield check_reagents Reagents Fresh & Handled Properly? start->check_reagents check_buffer Buffer Amine-Free & Correct pH (7.2-8.5)? check_reagents->check_buffer Yes action_reagents Use Fresh NHS Ester & Anhydrous Solvent check_reagents->action_reagents No check_conditions Optimal Temp, Time, & Molar Ratio? check_buffer->check_conditions Yes action_buffer Use Amine-Free Buffer (PBS, Borate) & Adjust pH check_buffer->action_buffer No check_target Sufficient Target Concentration & Accessible Amines? check_conditions->check_target Yes action_conditions Optimize Incubation Time/Temp & Increase Molar Excess check_conditions->action_conditions No action_target Increase Target Concentration check_target->action_target No success High Yield Achieved check_target->success Yes action_reagents->check_buffer action_buffer->check_conditions action_conditions->check_target action_target->success

Caption: A decision tree for troubleshooting low NHS ester conjugation yield.

References

Technical Support Center: Purification of Poc-Protected Peptides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of Poc-protected peptides using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are Poc/Picoc protecting groups and why are they used in peptide synthesis? A1: The picolinyl (Poc) or picolinoyl (Picoc) group is an Nα-amino protecting group used in peptide synthesis. It is distinguished by its mild cleavage conditions, which often involve visible-light photoredox catalysis. This method avoids the use of harsh reagents like piperidine, which can lead to undesirable side reactions such as aspartimide and diketopiperazine formation, thereby offering a more sustainable and efficient synthesis strategy.[1]

Q2: What is the standard HPLC method for purifying Poc-protected peptides? A2: The most common method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is the standard stationary phase, used with a mobile phase gradient of water and acetonitrile (ACN), typically containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA).[2]

Q3: What are the typical impurities found in a crude peptide sample after synthesis? A3: After solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude product contains the desired peptide along with various impurities. These can include deletion peptides (missing one or more amino acids), truncated peptides, peptides with incomplete side-chain deprotection, and residual reagents or by-products from the cleavage and deprotection steps.[2]

Q4: Why is my peptide's solubility an issue for HPLC purification? A4: Peptide solubility is critical for successful HPLC purification and is determined by its amino acid sequence and composition.[3] Hydrophobic peptides can be difficult to dissolve in the aqueous mobile phases used at the start of an HPLC gradient.[4] Injecting an undissolved sample can lead to column clogging, poor peak shape, and inaccurate quantification. Using a sample solvent that is too strong (e.g., high organic content) can cause the peptide to elute prematurely with the solvent front, resulting in no separation.[5]

Troubleshooting Guide

Issue 1: Poor or No Peptide Retention

Q: My Poc-peptide elutes in the void volume or with the solvent front. What is causing this and how can I fix it? A: This typically occurs when the sample solvent is significantly "stronger" (i.e., has a higher organic content) than the initial mobile phase conditions of your gradient. The peptide does not have a chance to bind to the stationary phase.

  • Cause: The sample is dissolved in a high concentration of an organic solvent like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[5]

  • Solution 1: Modify Sample Solvent: Whenever possible, dissolve the peptide in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA). If solubility is poor, use the minimum amount of a stronger solvent to dissolve the peptide, and then dilute it with the initial mobile phase.[3]

  • Solution 2: Adjust Initial Gradient: Start the gradient with a low percentage of organic solvent (e.g., 0-5% ACN) and hold it for several minutes after injection. This allows the peptide to bind to the column before the gradient begins to increase the organic concentration.[6]

  • Solution 3: Evaluate Stationary Phase: Standard C18 columns may not provide enough retention for very polar peptides. Consider using a column with a different selectivity, such as a C4 or a polar-embedded column.[6]

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Q: My peptide peak is broad, tailing, or split. What are the common causes and solutions? A: Poor peak shape can be caused by a variety of factors, including secondary interactions with the column, column overload, or issues with the mobile phase.

  • Cause 1: Secondary Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, causing peak tailing.[7]

    • Solution: Use an ion-pairing agent in the mobile phase. 0.1% Trifluoroacetic Acid (TFA) is standard for improving peak shape.[2][6] For mass spectrometry (MS) applications where TFA can cause signal suppression, 0.1% formic acid (FA) is a suitable alternative.[6]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetrical peaks.

    • Solution: Reduce the amount of peptide injected. For preparative runs, refer to the column manufacturer's guidelines for loading capacity. As a general rule, semi-preparative columns can handle up to 0.1 mg per injection, though this is highly dependent on the specific peptide.[8]

  • Cause 3: Column Degradation: Over time, voids can form in the column packing, or the inlet frit can become contaminated, leading to peak splitting and broadening.

    • Solution: Try backflushing the column (if permitted by the manufacturer) to remove contaminants. Use a guard column to protect the analytical or preparative column from particulates and strongly retained impurities.[7] If the problem persists, the column may need to be replaced.

Issue 3: Inconsistent Retention Times

Q: The retention time of my peptide is shifting between injections. How can I improve reproducibility? A: Drifting retention times are often a sign of an unequilibrated column, changes in the mobile phase, or temperature fluctuations.[9]

  • Cause 1: Insufficient Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Ensure the equilibration time between runs is sufficient, typically 5-10 column volumes. A stable baseline is a good indicator of equilibration.[9]

  • Cause 2: Mobile Phase Issues: Inaccurate mobile phase preparation or degradation can cause retention time shifts.

    • Solution: Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed.[7] If using an online mixer, ensure it is functioning correctly.[9]

  • Cause 3: Temperature Fluctuations: The viscosity of the mobile phase and chromatographic selectivity are temperature-dependent.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis. Elevated temperatures (e.g., 40-80 °C) can also improve peak shape for some peptides and reduce column backpressure.[10]

Data and Parameters

Table 1: Common RP-HPLC Columns for Peptide Purification

Stationary PhasePore Size (Å)Key Characteristics & Use Cases
C18 90 - 160General-purpose phase for a wide range of peptides. The most common starting point.[2][11]
C8 100 - 300Less hydrophobic than C18; useful for more hydrophobic peptides that might be too strongly retained on C18.[12]
C4 130 - 300Low hydrophobicity; ideal for very large or very hydrophobic peptides and proteins.[6][11]
Phenyl-Hexyl 90 - 160Offers alternative selectivity through π-π interactions, which can be beneficial for peptides containing aromatic residues.[11][13]

Table 2: Common Mobile Phase Additives (Modifiers)

AdditiveTypical Conc.PurposeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion-pairing agent, pH controlExcellent for peak shape, solubilizes many peptides.[6]Suppresses ionization in MS, difficult to remove completely after lyophilization.[6]
Formic Acid (FA) 0.1%pH controlVolatile, excellent for MS compatibility.[6]Less effective as an ion-pairing agent compared to TFA, may result in broader peaks.
Ammonium Acetate 10 - 20 mMpH bufferVolatile buffer, useful for pH control in MS applications.[13]May require optimization to achieve good peak shape.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Poc-Peptide Purification
  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[10]

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, add the minimum required volume of ACN or DMSO to achieve dissolution, then dilute with Mobile Phase A.

  • Gradient:

    • 5-10% B over 5 minutes (equilibration and loading).

    • A shallow gradient optimized for the peptide of interest (e.g., 20-50% B over 40 minutes).

    • 95% B for 5 minutes (column wash).

    • Return to 5% B for 10 minutes (re-equilibration).

  • Flow Rate: 4 mL/min (for a 10 mm ID semi-preparative column).

  • Detection: Monitor at 214 nm (for the peptide bond) and 280 nm (for Trp, Tyr residues).[8]

  • Fraction Collection: Collect fractions across the peak(s) of interest.

  • Analysis: Analyze collected fractions using analytical HPLC or LC-MS to confirm the purity and identity of the target peptide.[8]

  • Post-Purification: Pool the pure fractions and lyophilize to obtain the final peptide powder.

Visualizations

experimental_workflow synthesis 1. Poc-SPPS cleavage 2. Resin Cleavage & Global Deprotection (TFA Cocktail) synthesis->cleavage crude 3. Crude Peptide cleavage->crude hplc 4. RP-HPLC Purification crude->hplc analysis 5. Fraction Analysis (LC-MS) hplc->analysis pure 6. Pooling & Lyophilization analysis->pure final_product 7. Pure Peptide Product pure->final_product

Caption: High-level workflow for the synthesis and purification of Poc-protected peptides.

troubleshooting_workflow problem Problem: Poor Peak Shape symptom_tailing Tailing Peak problem->symptom_tailing symptom_broad Broad Peak problem->symptom_broad symptom_split Split Peak problem->symptom_split cause_silanol Cause: Secondary Silanol Interactions? symptom_tailing->cause_silanol cause_overload Cause: Column Overload? symptom_broad->cause_overload cause_solvent Cause: Sample Solvent Incompatible? symptom_broad->cause_solvent cause_void Cause: Column Void or Frit Blockage? symptom_split->cause_void solution_tfa Solution: Use 0.1% TFA or Formic Acid cause_silanol->solution_tfa solution_reduce Solution: Reduce Sample Load cause_overload->solution_reduce solution_column Solution: Backflush or Replace Column cause_void->solution_column solution_solvent Solution: Dissolve Sample in Mobile Phase A cause_solvent->solution_solvent

Caption: Troubleshooting logic for diagnosing and solving poor peak shape in HPLC.

References

Technical Support Center: Overcoming Low Solubility of Protected Peptide Fragments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of low solubility of protected peptide fragments during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low solubility in protected peptide fragments?

A1: The primary cause of poor solubility is strong intermolecular hydrogen bonding between peptide backbones, which leads to the formation of aggregates.[1] This is especially common in sequences with a high content of β-sheet-forming amino acids such as Val, Ile, Leu, and Phe.[1] The hydrophobicity of side-chain protecting groups can also contribute significantly to insolubility.[1]

Q2: At what stage of synthesis does low solubility typically become a problem?

A2: Solubility issues can arise during solid-phase peptide synthesis (SPPS), especially once the peptide chain reaches a length of 6-8 residues.[1] This on-resin aggregation can lead to incomplete coupling and deprotection reactions.[1] Problems also persist after the peptide is cleaved from the resin, making the protected fragment difficult to dissolve for purification or subsequent solution-phase ligation.[1]

Q3: How does the specific amino acid sequence impact solubility?

A3: Sequences rich in hydrophobic and β-branched amino acids (Val, Ile, Thr) are highly prone to aggregation.[1][2] Alternating polar and non-polar residues can also promote the formation of insoluble β-sheet structures, further reducing solubility.[1]

Q4: Can the choice of side-chain protecting groups affect solubility?

A4: Yes. Bulky and hydrophobic protecting groups can worsen solubility issues.[1] However, in some cases, specific protecting groups can disrupt aggregation.[1] Additionally, protecting the amide side chains of asparagine and glutamine with groups like Trityl (Trt) can improve the solubility of the protected amino acid derivatives themselves.[3]

Q5: What are "difficult sequences"?

A5: "Difficult sequences" are peptide chains prone to on-resin aggregation during SPPS due to the formation of stable secondary structures, like β-sheets, through inter-chain hydrogen bonding.[4] Key indicators include long stretches of hydrophobic amino acids (Val, Ile, Leu, Ala), β-branched residues, and alternating hydrophobic/hydrophilic patterns.[2]

Q6: How can I proactively prevent aggregation before starting a synthesis?

A6: A proactive approach is highly recommended. Strategies include selecting a low-loading resin (0.1-0.3 mmol/g) to increase the distance between peptide chains or using a resin with a polyethylene glycol (PEG) linker to improve solvation.[2] The most effective methods involve incorporating backbone-protecting groups like Pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) to disrupt the hydrogen-bonding network that causes aggregation.[2][5]

Troubleshooting Guides

This section provides systematic approaches to diagnose and solve solubility problems during and after peptide synthesis.

Problem 1: On-Resin Aggregation Detected During Synthesis

Symptoms:

  • Noticeable shrinking or collapse of the resin bed volume.[2]

  • Slow or incomplete Fmoc deprotection and/or amino acid coupling reactions.[2]

  • False negative or ambiguous results from colorimetric tests like the Kaiser test.

  • Flattening and broadening of the UV absorbance profile during Fmoc deprotection in continuous-flow synthesizers.[2]

Solutions Workflow:

G Workflow: Troubleshooting On-Resin Aggregation cluster_0 cluster_1 Immediate Actions cluster_2 Advanced Strategies cluster_3 start Symptom: On-Resin Aggregation Detected action_sonicate Sonication (15-30 min) start->action_sonicate Mechanical Disruption action_solvent Switch to Stronger Solvent (e.g., NMP or DMSO) start->action_solvent Improve Solvation action_chaotrope Chaotropic Salt Wash (e.g., 0.8M LiCl in DMF) start->action_chaotrope Disrupt H-Bonds strategy_temp Elevated Temperature / Microwave SPPS action_sonicate->strategy_temp action_solvent->strategy_temp action_chaotrope->strategy_temp strategy_backbone Incorporate Backbone Protection (Pseudoproline, Hmb/Dmb) strategy_temp->strategy_backbone If aggregation persists in subsequent steps end Synthesis Resumed strategy_temp->end strategy_backbone->end

Caption: Decision workflow for addressing on-resin peptide aggregation.

Detailed Steps:

  • Change Solvent System: Switch the primary synthesis solvent from DMF to a stronger solvating agent like N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO).[2][4] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[4]

  • Use Chaotropic Agents: Before a difficult coupling, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) to break up secondary structures.[2] It is critical to wash the salt away thoroughly with DMF before coupling, as it can interfere with reagents.[2]

  • Elevate Temperature: Perform coupling and deprotection steps at higher temperatures (50-90°C).[4] Microwave-assisted SPPS is particularly effective as the energy disrupts intermolecular hydrogen bonds and improves reaction kinetics.[4][6]

  • Incorporate Backbone Protection: If the synthesis is re-attempted, proactively insert backbone-disrupting elements.

    • Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides (derivatives of Ser or Thr) to create a "kink" in the peptide backbone, which hinders β-sheet formation.[2][4] The native residue is regenerated during final acid cleavage.[4]

    • Hmb/Dmb Protection: Utilize backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amide nitrogen of a residue every six to seven amino acids to effectively disrupt aggregation.[5][7]

Problem 2: Protected Peptide Fragment is Insoluble After Cleavage and Lyophilization

Symptoms:

  • The lyophilized white powder does not dissolve in standard organic solvents (DMF, NMP, DCM).

  • A gel-like substance or a fine precipitate forms upon adding solvent.

  • The peptide precipitates during ether precipitation after cleavage.[4]

Solutions Workflow:

G Workflow: Solubilizing Cleaved Protected Peptides cluster_0 cluster_1 Initial Attempts cluster_2 Advanced Solubilization cluster_3 Proactive Strategy (for Resynthesis) cluster_4 start Problem: Insoluble Protected Peptide attempt_physical Physical Aids: Sonication & Gentle Warming (30-40°C) start->attempt_physical attempt_solvent Solvent Screening: Test DMF, NMP, DMSO, THF, ACN, and mixtures start->attempt_solvent proactive_tag Incorporate a cleavable Solubility-Enhancing Tag (e.g., Poly-Arg, PEG) start->proactive_tag Consider for future synthesis adv_chaotrope Add Chaotropic Agents: Guanidine-HCl or Urea to disrupt H-bonds attempt_physical->adv_chaotrope If still insoluble attempt_solvent->adv_chaotrope If still insoluble adv_strong_solvent Use Strong Solvents: Minimal amount of HFIP or TFA adv_chaotrope->adv_strong_solvent For very difficult cases end Peptide Solubilized adv_chaotrope->end adv_strong_solvent->end proactive_tag->end

Caption: Step-by-step guide for dissolving insoluble protected peptide fragments.

Detailed Steps:

  • Systematic Solvent Screening: Test the solubility of a small aliquot of the peptide in a range of solvents. Start with standard solvents like DMF and NMP, then move to more polar options like DMSO.[1][8] Sometimes mixtures are more effective.

  • Physical Dissolution Aids: Use a bath sonicator in 5-10 minute intervals to mechanically break up aggregates.[8] Gentle warming to 30-40°C can also be effective but should be used with caution to avoid degradation.[8]

  • Use of Additives: Chaotropic agents like guanidine hydrochloride or urea can be added to disrupt the hydrogen-bonding network that causes aggregation and gelling.

  • Stronger Solvent Systems: For extremely difficult cases, attempt to dissolve the peptide in a minimal amount of a very strong solvent like Hexafluoroisopropanol (HFIP).[8] Be aware that such solvents must be compatible with downstream applications (e.g., coupling reactions, HPLC) and may require significant dilution.[8]

  • Proactive Strategy - Solubility Tags: If the synthesis is to be repeated, consider incorporating a temporary, hydrophilic "solubility-enhancing tag" (e.g., a poly-arginine tail or a PEG chain) during SPPS.[8][9][10] These tags improve solubility during synthesis and purification and are designed to be cleaved off later.[8][11]

Data & Protocols

Table 1: Comparison of Solvents for Solid-Phase Peptide Synthesis (SPPS)
SolventCommon Use & PolarityAdvantagesDisadvantages & Considerations
DMF (N,N-Dimethylformamide)Standard for SPPS (High Polarity)Well-established, good resin swelling.Can form secondary amines; now restricted in Europe due to toxicity.[8][12][13]
NMP (N-Methyl-2-pyrrolidone)Alternative to DMF (High Polarity)Often superior to DMF for solvating aggregating peptides.[4][8]Higher cost than DMF; also facing regulatory scrutiny.[12]
DMSO (Dimethyl sulfoxide)Additive or Co-solvent (High Polarity)Excellent solvating properties, disrupts aggregation.[5]High viscosity can slow draining; may oxidize Cys and Met residues.
"Green" Solvents (e.g., 2-MeTHF, NBP, GVL)Emerging AlternativesReduced toxicity and environmental impact.[14][15][16] NBP performs on par with DMF.[13][16]May require significant optimization of deprotection and coupling steps.[14]
Table 2: Impact of Synthesis Strategy on a "Difficult" Peptide Sequence
StrategyTypical Crude Purity (%)Typical Yield (%)Notes
Standard SPPS (Room Temp)< 65%< 55%Prone to significant aggregation, leading to incomplete reactions and deletion sequences.[2]
Microwave-Assisted SPPS (86°C)> 90%> 80%Rapid heating effectively disrupts aggregation, leading to high purity and yield.[2][6][17]
Pseudoproline Dipeptide Insertion> 95%> 90%Proactively disrupting the peptide backbone is a highly effective method to prevent aggregation from starting.[2]
Chaotropic Salt Wash (e.g., LiCl)VariableVariableA rescue strategy that disrupts existing aggregates to allow the next coupling to proceed more efficiently.[2]

Key Experimental Protocols

Protocol 1: On-Resin Chaotropic Salt Wash to Disrupt Aggregation

This protocol is used to break up existing peptide aggregation on the resin before performing a difficult coupling step.

  • Resin Preparation: After the standard Fmoc deprotection and subsequent DMF washes, drain the synthesis vessel.

  • Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the peptide-resin. Agitate for 1-2 minutes, then drain. Repeat this wash one more time.[2]

  • Thorough DMF Wash: It is critical to completely remove the chaotropic salt. Wash the resin thoroughly with DMF (at least 5 times for 1 minute each).

  • Confirmation Wash (Optional): To ensure no salt remains, perform a flame test on a wire dipped in the final wash solvent. A persistent red flame indicates the presence of lithium.

  • Coupling: Proceed immediately with the standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.[2]

Protocol 2: Small-Scale Solubility Test for a Cleaved Peptide Fragment

This protocol helps determine the best solvent for a protected peptide fragment before committing the entire batch.

  • Sample Preparation: Aliquot a small, known amount (e.g., 1-2 mg) of the lyophilized peptide into several microcentrifuge tubes.

  • Solvent Addition: To each tube, add a measured volume (e.g., 50 µL) of a different test solvent (e.g., DMF, NMP, DCM, DMSO, 1:1 DMF/DCM).

  • Initial Observation: Vortex each tube for 30 seconds and visually inspect for dissolution. Note any precipitates, gels, or cloudy suspensions.

  • Physical Agitation: If not fully dissolved, place the tubes in a bath sonicator for 5 minutes. Inspect again.

  • Gentle Warming: If still insoluble, warm the tubes to 30-40°C for 5-10 minutes. Vortex and inspect.

  • Documentation: Record the solvent or solvent mixture that provides the best solubility with the least intervention. Use this solvent system for the bulk of your material.

References

Validation & Comparative

A Comparative Guide to Peptide Synthesis Strategies: The Dominance of the Fmoc Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-fidelity synthesis of peptides is a cornerstone of discovery and innovation. The choice of chemical strategy is paramount to success. This guide provides a detailed comparison of the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) strategy for solid-phase peptide synthesis (SPPS) and introduces the concept of alternative protecting groups, while also addressing the current landscape of available comparative data.

Introduction to Solid-Phase Peptide Synthesis and the Role of Protecting Groups

Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides by anchoring the growing peptide chain to a solid support, simplifying the purification process at each step.[1] A key principle in SPPS is the use of temporary protecting groups for the Nα-amino group of the incoming amino acid. This protection prevents unwanted side reactions during peptide bond formation. The ideal protecting group is stable during the coupling reaction but can be cleanly and selectively removed under conditions that do not affect the peptide-resin linkage or other protecting groups on the amino acid side chains.[2] This concept of selective removal is known as orthogonality.[3][4]

The Fmoc Strategy: The Gold Standard in Peptide Synthesis

The Fmoc strategy has become the predominant method for SPPS due to its mild reaction conditions and high efficiency.[5] It is an orthogonal protection scheme where the base-labile Fmoc group is used for temporary Nα-amino protection, while acid-labile protecting groups are typically used for the amino acid side chains.[2][5]

Core Principles of the Fmoc Strategy

The Fmoc-based SPPS involves a repetitive cycle of three main steps:

  • Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a mild base, typically a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[1]

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly deprotected N-terminus of the peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail containing trifluoroacetic acid (TFA).[]

Visualization of the Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle for next AA Wash2->Repeat Repeat->Deprotection Yes FinalCleavage Final Cleavage (TFA, Scavengers) Repeat->FinalCleavage No End Purified Peptide FinalCleavage->End

Fmoc Solid-Phase Peptide Synthesis Cycle.

An Overview of the CP-OSu Reagent

Extensive searches for detailed protocols, experimental data, and direct comparisons with the Fmoc strategy have not yielded sufficient information to construct a thorough comparative analysis. Key data regarding the deprotection conditions of the Cp group, its orthogonality with common side-chain protecting groups, and performance metrics such as yield and purity in peptide synthesis are not publicly documented.

Performance Comparison: Fmoc Strategy

The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%. The purity of the crude peptide is generally high due to the mild deprotection steps, which minimize side reactions.

ParameterFmoc Strategy Performance
Typical Coupling Yield >99%
Deprotection Condition Mildly basic (e.g., 20% piperidine in DMF)
Final Cleavage Acidic (e.g., TFA-based cocktails)
Compatibility Compatible with a wide range of acid-labile side-chain protecting groups.[5]
Monitoring Fmoc deprotection can be monitored in real-time by UV spectroscopy of the dibenzofulvene-piperidine adduct.

Experimental Protocols for the Fmoc Strategy

Materials
  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Protocol for a Single Coupling Cycle (Manual Synthesis)
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to pre-activate.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times).

This cycle is repeated for each amino acid in the sequence.

Final Cleavage and Peptide Precipitation
  • After the final coupling and deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of ice-cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Conclusion

The Fmoc strategy remains the method of choice for routine solid-phase peptide synthesis due to its mild reaction conditions, high yields, and the vast body of literature and protocols supporting its use. Its compatibility with a wide range of amino acids and post-translational modifications makes it a versatile and robust tool for researchers.

While alternative protecting group strategies and reagents like CP-OSu exist, a comprehensive evaluation of their performance in comparison to the Fmoc strategy is not possible without publicly available experimental data and detailed protocols. For researchers and professionals in drug development, a thorough understanding of the well-established Fmoc strategy is essential for the successful synthesis of high-quality peptides. The selection of any alternative strategy would necessitate rigorous in-house validation and comparison to this industry-standard methodology.

References

Orthogonal Protecting Strategies: A Comparative Guide to Amine Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a critical decision that profoundly influences the efficiency, purity, and scalability of peptide synthesis. This guide provides an objective comparison of the two most prominent methodologies in solid-phase peptide synthesis (SPPS): the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. While the user requested a comparison involving the Cyclopentyloxycarbonyl (Cpoc) group, a comprehensive search of scientific literature and chemical databases revealed a significant lack of published data on its use in orthogonal peptide synthesis strategies. The precursor for its synthesis, cyclopentyl chloroformate, is commercially available, suggesting its potential for use; however, the absence of performance data, stability studies, and established deprotection protocols prevents a meaningful and data-driven comparison at this time.

This guide will therefore focus on the well-established Fmoc and Boc strategies, providing the detailed experimental data and protocols necessary for an informed decision-making process. Furthermore, a concluding section will outline the key parameters and experimental validations required when considering the adoption of a novel protecting group like Cpoc.

Core Principles of Orthogonal Protection

In multi-step chemical synthesis, particularly in peptide synthesis, orthogonal protection is a strategy that employs multiple, distinct protecting groups that can be removed under different chemical conditions.[1] This allows for the selective deprotection of one functional group while others remain protected, which is essential for the stepwise elongation of a peptide chain and for on-resin modifications.[2] The two most widely adopted orthogonal strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches.[3]

Comparison of Fmoc and Boc Protecting Groups

The fundamental difference between the Fmoc and Boc strategies lies in the lability of the α-amino protecting group. The Fmoc group is removed under basic conditions, typically with piperidine, while the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[3][4] This dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support.

Data Presentation

The following tables summarize the key characteristics and quantitative data for the Fmoc and Boc protecting group strategies.

Table 1: General Characteristics of Fmoc and Boc Protecting Groups

CharacteristicFmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Chemical Nature Base-labile carbamate[5]Acid-labile carbamate[4]
Deprotection Condition 20% Piperidine in DMF[6]25-50% TFA in DCM[7]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)[8]Acid-labile (e.g., Bzl, Tos), removed with strong acid (HF)[9]
Final Cleavage Strong acid (e.g., 95% TFA)[10]Strong acid (e.g., HF, TFMSA)[11]
Key Advantages Milder overall conditions, orthogonal to many side-chain protecting groups, suitable for automated synthesis.[3]Robust, well-established, can be advantageous for long or difficult sequences prone to aggregation.[3]
Potential Side Reactions Diketopiperazine formation at the dipeptide stage, aspartimide formation.[12]t-butylation of sensitive residues (e.g., Trp, Met), requires handling of hazardous HF.[12]

Table 2: Quantitative Comparison of Deprotection Conditions and Yields

ParameterFmoc StrategyBoc Strategy
Nα-Deprotection Reagent 20% Piperidine in DMF25-50% TFA in DCM
Nα-Deprotection Time 5-20 minutes[13]20-30 minutes[14]
Final Cleavage Reagent 95% TFA with scavengers[15]Anhydrous HF with scavengers[11]
Final Cleavage Time 1-4 hours[15]1-2 hours at 0 °C[11]
Typical Coupling Yield >99%>99%
Overall Yield Highly sequence-dependent, generally high for routine peptides.Highly sequence-dependent, can be affected by repetitive acid treatment.

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) - Nα-Deprotection

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 7 minutes. For sterically hindered amino acids, a second treatment of 7 minutes may be required.[13]

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM (3 times) and proceed to the next coupling step.

Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (SPPS) - Nα-Deprotection

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • 5% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Swell the Boc-protected peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Add a solution of 25-50% TFA in DCM to the resin.

  • Agitate the mixture at room temperature for 20-30 minutes.[14]

  • Drain the TFA solution.

  • Wash the resin with DCM (3 times).

  • Neutralize the resulting trifluoroacetate salt by washing the resin with 5% DIPEA in DCM (3 times).

  • Wash the resin with DCM (3 times) and proceed to the next coupling step.

Mandatory Visualization

Orthogonal_Protecting_Strategies cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc_Resin Fmoc-AA-Resin Deprotection_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Resin->Deprotection_Fmoc Free_Amine_Fmoc H₂N-AA-Resin Deprotection_Fmoc->Free_Amine_Fmoc Coupling_Fmoc Coupling (Fmoc-AA-OH, Activator) Free_Amine_Fmoc->Coupling_Fmoc Elongated_Fmoc Fmoc-AA-AA-Resin Coupling_Fmoc->Elongated_Fmoc Elongated_Fmoc->Deprotection_Fmoc Repeat Cycles Final_Cleavage_Fmoc Final Cleavage (95% TFA) Elongated_Fmoc->Final_Cleavage_Fmoc Peptide_Fmoc Free Peptide Final_Cleavage_Fmoc->Peptide_Fmoc Boc_Resin Boc-AA-Resin Deprotection_Boc Boc Deprotection (25-50% TFA/DCM) Boc_Resin->Deprotection_Boc Free_Amine_Boc H₃N⁺-AA-Resin Deprotection_Boc->Free_Amine_Boc Neutralization_Boc Neutralization (DIPEA/DCM) Free_Amine_Boc->Neutralization_Boc Free_Amine_Neutral_Boc H₂N-AA-Resin Neutralization_Boc->Free_Amine_Neutral_Boc Coupling_Boc Coupling (Boc-AA-OH, Activator) Free_Amine_Neutral_Boc->Coupling_Boc Elongated_Boc Boc-AA-AA-Resin Coupling_Boc->Elongated_Boc Elongated_Boc->Deprotection_Boc Repeat Cycles Final_Cleavage_Boc Final Cleavage (HF) Elongated_Boc->Final_Cleavage_Boc Peptide_Boc Free Peptide Final_Cleavage_Boc->Peptide_Boc

Caption: Comparative workflow of Fmoc/tBu and Boc/Bzl orthogonal strategies in SPPS.

Evaluating Novel Protecting Groups: The Case for Cpoc

While the Cyclopentyloxycarbonyl (Cpoc) group remains underexplored in the context of peptide synthesis, the framework used to evaluate Fmoc and Boc provides a clear roadmap for assessing its potential. For the Cpoc group to be considered a viable alternative, the following experimental data would be essential:

  • Synthesis and Characterization: Efficient and scalable synthesis of Cpoc-protected amino acids.

  • Stability Studies: Quantitative assessment of the Cpoc group's stability under a wide range of conditions, including:

    • Standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF).

    • Standard Boc deprotection conditions (e.g., 25-50% TFA in DCM).

    • Typical coupling conditions (e.g., DIC/HOBt, HBTU).

    • Final cleavage conditions for both Fmoc and Boc strategies.

  • Deprotection Protocols: Development and optimization of a specific and high-yielding deprotection protocol for the Cpoc group. This would involve screening various reagents and conditions to find a method that is orthogonal to both Fmoc and Boc strategies.

  • Model Peptide Synthesis: Synthesis of a model peptide using a Cpoc-based strategy to evaluate its performance in terms of coupling efficiency, racemization, and overall yield and purity of the final product.

The diagram below illustrates the logical workflow for evaluating a novel protecting group like Cpoc.

Evaluate_Novel_Protecting_Group Start Novel Protecting Group (e.g., Cpoc) Synthesis Synthesize Protected Amino Acids Start->Synthesis Stability Assess Stability (Acid, Base, Coupling Reagents) Synthesis->Stability Deprotection Develop Orthogonal Deprotection Protocol Stability->Deprotection Model_Synthesis Synthesize Model Peptide Deprotection->Model_Synthesis Analysis Analyze Yield, Purity, and Side Products Model_Synthesis->Analysis Comparison Compare Performance with Established Methods (Fmoc/Boc) Analysis->Comparison Viable Viable Alternative? Comparison->Viable Not_Viable Not a Viable Alternative Viable->Not_Viable No

References

The Enhanced Utility of Bifunctional N-Hydroxysuccinimide Esters: A Comparative Guide to CP-OSu Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of bioconjugation, the precise and stable linking of molecules is paramount. N-hydroxysuccinimide (NHS) esters have long been the reagent of choice for modifying primary amines on proteins and other biomolecules due to their high reactivity and ability to form stable amide bonds.[1] However, the evolution of bioconjugation techniques has led to the development of more sophisticated reagents. This guide provides a comparative analysis of a conceptual bifunctional NHS ester, referred to herein as "CP-OSu" (Carboxy-propyl-O-succinimide), against traditional monofunctional NHS esters.

Disclaimer: The term "CP-OSu" does not correspond to a standard, commercially available reagent. This guide uses "CP-OSu" as a model to represent a class of bifunctional N-hydroxysuccinimide esters possessing a terminal carboxylic acid group. The principles and data presented are based on the established properties of similar bifunctional crosslinkers.

Introduction to Bifunctional NHS Esters

Traditional NHS esters are monofunctional, designed to attach a single type of molecule (e.g., a fluorophore, biotin) to a protein. Bifunctional NHS esters, such as our model "CP-OSu," incorporate a secondary reactive group. In the case of CP-OSu, this is a terminal carboxylic acid, which remains available for subsequent conjugation reactions after the initial amine coupling. This dual functionality opens up a wider range of applications in drug delivery, immunoassays, and proteomics.

Comparative Performance Analysis

The primary advantage of a bifunctional NHS ester like CP-OSu lies in its versatility. While the core reactivity of the NHS ester with amines remains similar to monofunctional counterparts, the presence of the carboxyl group introduces a new dimension for bioconjugation strategies.

Table 1: Comparison of Monofunctional NHS Ester vs. "CP-OSu"
FeatureMonofunctional NHS Ester (e.g., NHS-Biotin)Bifunctional "CP-OSu" (Carboxy-propyl-OSu)Advantages of "CP-OSu"
Primary Function Single-step labeling of primary amines.Two-step sequential or orthogonal labeling.Enables creation of more complex bioconjugates.
Reactive Groups One NHS ester.One NHS ester and one carboxylic acid.Allows for coupling to two different molecules.
Hydrolysis Rate Susceptible to hydrolysis in aqueous solutions, with a half-life of minutes at pH 8.[2]Similar susceptibility to hydrolysis as monofunctional NHS esters.No inherent advantage in terms of hydrolysis.
Solubility Varies depending on the conjugated molecule.The carboxyl group can increase hydrophilicity.Potentially improved solubility of the final conjugate.
Applications Protein labeling, surface immobilization.Drug-antibody conjugation, creation of heterobifunctional crosslinkers, multi-step labeling.Broader range of advanced bioconjugation applications.

Experimental Protocols

Protocol 1: Two-Step Protein-Drug Conjugation using "CP-OSu"

This protocol outlines a general procedure for conjugating a drug molecule to an antibody using a hypothetical CP-OSu linker.

Materials:

  • Antibody (e.g., IgG) in phosphate-buffered saline (PBS), pH 7.4.

  • "CP-OSu" dissolved in anhydrous dimethylformamide (DMF).

  • Drug molecule with a primary amine group.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-hydroxysuccinimide (NHS).

  • Quenching reagent (e.g., Tris or glycine solution).

  • Dialysis or size-exclusion chromatography equipment for purification.

Procedure:

Step 1: Antibody Modification with "CP-OSu"

  • Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.

  • Add a 10-20 fold molar excess of "CP-OSu" solution to the antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Quench the reaction by adding a final concentration of 50 mM Tris or glycine.

  • Purify the carboxylated antibody by dialysis against PBS or using size-exclusion chromatography to remove excess linker and byproducts.

Step 2: Drug Conjugation to the Carboxylated Antibody

  • To the purified carboxylated antibody, add a 50-100 fold molar excess of the amine-containing drug.

  • Activate the carboxyl groups on the antibody by adding a 10-fold molar excess of EDC and NHS.

  • Incubate the reaction for 2-4 hours at room temperature.

  • Purify the final antibody-drug conjugate using dialysis or size-exclusion chromatography to remove unreacted drug and coupling reagents.

Visualizing the Workflow and Pathways

Diagram 1: "CP-OSu" Mediated Antibody-Drug Conjugation Workflow

CP_OSu_Workflow cluster_step1 Step 1: Antibody Carboxylation cluster_step2 Step 2: Drug Conjugation Antibody Antibody (-NH2) Carboxylated_Ab Carboxylated Antibody (-COOH) Antibody->Carboxylated_Ab + CP-OSu (Amine Coupling) CP_OSu CP-OSu ADC Antibody-Drug Conjugate Carboxylated_Ab->ADC + Drug-NH2 + EDC/NHS (Amide Bond Formation) Drug Drug (-NH2)

Caption: Workflow for two-step antibody-drug conjugation using a bifunctional linker.

Diagram 2: General Reaction Scheme of "CP-OSu"

Caption: Reaction mechanism of a bifunctional NHS ester with a protein and a drug.

Key Advantages of Bifunctional NHS Esters like "CP-OSu"

The primary advantage of using a bifunctional NHS ester like the conceptual "CP-OSu" is the ability to create more complex and precisely controlled bioconjugates. This is particularly valuable in:

  • Drug Development: For creating antibody-drug conjugates (ADCs), where a linker connects a cytotoxic drug to a monoclonal antibody. The bifunctional nature allows for the optimization of linker properties and drug attachment.

  • Immunoassay Development: For attaching enzymes and antibodies to solid surfaces in a controlled orientation.

  • Proteomics and Research: For creating sophisticated molecular probes and tools for studying protein-protein interactions.

References

A Comparative Guide to Propargyloxycarbonyl (Poc) Deprotection Efficiency versus Other Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and the development of complex pharmaceuticals, the selection of an appropriate amine protecting group is a critical decision that influences yield, purity, and overall synthetic strategy. While carbamates such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) are well-established and widely utilized, the Propargyloxycarbonyl (Poc) group has emerged as a valuable alternative, offering a unique deprotection pathway and orthogonality. This guide provides an objective comparison of the deprotection efficiency of the Poc group against Boc, Cbz, and Fmoc, supported by available experimental data and detailed methodologies.

At a Glance: Key Deprotection Characteristics

The primary distinction between these carbamate protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.

Protecting GroupAbbreviationDeprotection ConditionTypical Reagents
PropargyloxycarbonylPocMild, neutral conditionsTetrathiomolybdate
tert-ButoxycarbonylBocAcidicTrifluoroacetic acid (TFA), Hydrochloric acid (HCl)[1]
CarboxybenzylCbzCatalytic HydrogenolysisH₂, Pd/C[1]
9-FluorenylmethyloxycarbonylFmocBasicPiperidine, DBU[1]

Comparative Deprotection Efficiency

The efficiency of a deprotection reaction is a crucial factor in the design of a synthetic route, impacting both the yield of the desired product and the purity profile. The following tables summarize typical reaction conditions, times, and yields for the deprotection of each carbamate. It is important to note that optimal conditions can vary depending on the specific substrate.

Table 1: Deprotection of N-Protected Amines

Protecting GroupSubstrateReagents and ConditionsReaction TimeYield (%)Reference
Poc N-Poc-amino acid(NH₄)₂MoS₄, CH₃CN/H₂O, rt2-4 h>90[2][3]
Boc N-Boc-amine20% TFA in DCM, rt30 min - 2 h>95[4]
Boc N-Boc-amine4M HCl in Dioxane, rt1-4 hHigh[4]
Cbz N-Cbz-amineH₂ (1 atm), 10% Pd/C, MeOH, rt1-16 h>95[5]
Fmoc N-Fmoc-amine20% Piperidine in DMF, rt5-30 min>95[6]

Table 2: Orthogonality and Stability

The Poc group demonstrates excellent stability under both the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively, as well as the hydrogenolytic conditions for Cbz removal. This orthogonality is a significant advantage in complex multi-step syntheses.

Protecting GroupStable to Acid (TFA)Stable to Base (Piperidine)Stable to Hydrogenolysis (H₂/Pd-C)
Poc YesYesYes
Boc NoYesYes
Cbz YesYesNo
Fmoc YesNoYes

Experimental Protocols

Detailed methodologies for the deprotection of each carbamate are provided below. These protocols are generalized, and optimization for specific substrates may be required.

Poc Deprotection Protocol

Materials:

  • N-Poc protected compound

  • Ammonium tetrathiomolybdate ((NH₄)₂MoS₄)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the N-Poc protected compound in a mixture of acetonitrile and water.

  • Add a stoichiometric amount of ammonium tetrathiomolybdate to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is typically worked up by aqueous extraction and the product purified by column chromatography.

Boc Deprotection Protocol (Acidic Conditions)

Materials:

  • N-Boc protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the N-Boc protected compound in dichloromethane.

  • Add a solution of 20-50% trifluoroacetic acid in dichloromethane.[4]

  • Stir the mixture at room temperature for 30 minutes to 2 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Cbz Deprotection Protocol (Catalytic Hydrogenolysis)

Materials:

  • N-Cbz protected compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the N-Cbz protected compound in methanol.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 16 hours.[5]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Deprotection Protocol (Basic Conditions)

Materials:

  • N-Fmoc protected compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the N-Fmoc protected compound in DMF.

  • Add piperidine to a final concentration of 20%.

  • Stir the mixture at room temperature. Deprotection is typically rapid, often complete within 5 to 30 minutes.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can often be taken to the next step directly, or the solvent can be removed under reduced pressure and the product purified.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of deprotection is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

Poc Deprotection Mechanism

The deprotection of the Poc group with tetrathiomolybdate is believed to proceed through a mechanism involving the coordination of the molybdenum species to the alkyne moiety, followed by cleavage of the propargyl-oxygen bond. While the precise intermediates are a subject of ongoing research, the overall transformation is a mild and selective process.

Poc_Deprotection Poc_Amine Poc-Protected Amine Intermediate Mo-Alkyne Complex Poc_Amine->Intermediate Coordination Tetrathiomolybdate (NH₄)₂MoS₄ Tetrathiomolybdate->Intermediate Free_Amine Free Amine Intermediate->Free_Amine Cleavage Byproducts Byproducts Intermediate->Byproducts

Caption: Proposed mechanism for Poc deprotection.

Comparative Deprotection Workflow

The choice of protecting group significantly impacts the overall synthetic workflow, particularly in solid-phase peptide synthesis (SPPS).

Deprotection_Workflow cluster_Poc Poc Strategy cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy cluster_Cbz Cbz Strategy Poc_Protected Poc-Protected Peptide Poc_Deprotection Tetrathiomolybdate Poc_Protected->Poc_Deprotection Deprotected_Peptide_Poc Deprotected_Peptide_Poc Poc_Deprotection->Deprotected_Peptide_Poc Deprotected Peptide Boc_Protected Boc-Protected Peptide Boc_Deprotection TFA / HCl Boc_Protected->Boc_Deprotection Deprotected_Peptide_Boc Deprotected_Peptide_Boc Boc_Deprotection->Deprotected_Peptide_Boc Deprotected Peptide Fmoc_Protected Fmoc-Protected Peptide Fmoc_Deprotection Piperidine Fmoc_Protected->Fmoc_Deprotection Deprotected_Peptide_Fmoc Deprotected_Peptide_Fmoc Fmoc_Deprotection->Deprotected_Peptide_Fmoc Deprotected Peptide Cbz_Protected Cbz-Protected Peptide Cbz_Deprotection H₂ / Pd-C Cbz_Protected->Cbz_Deprotection Deprotected_Peptide_Cbz Deprotected_Peptide_Cbz Cbz_Deprotection->Deprotected_Peptide_Cbz Deprotected Peptide

References

A Comparative Guide to Monitoring N-(Cyclopentyloxycarbonyloxy)succinimide Reaction Completion: HPLC vs. TLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete consumption of starting materials in a chemical reaction is paramount for yield, purity, and overall process efficiency. When N-(Cyclopentyloxycarbonyloxy)succinimide is used as a reagent, for instance in bioconjugation or pharmaceutical synthesis, monitoring the reaction's progress is a critical step.[1][2] This guide provides a comparative analysis of two common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

While HPLC offers robust quantitative data, TLC provides a rapid, qualitative assessment. The choice between these methods often depends on the specific requirements of the experimental stage, available resources, and the desired level of precision.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a powerful technique that separates components in a mixture, allowing for their identification and quantification.[3] For monitoring the reaction of this compound, HPLC can be employed to track the decrease of the starting material and the appearance of the product over time. A significant advantage of HPLC is its ability to also monitor the formation of the N-hydroxysuccinimide (NHS) leaving group, providing a universal method for tracking the progress of any NHS ester reaction.[4][5][6][7]

Experimental Protocol: HPLC Analysis

Objective: To quantitatively monitor the consumption of this compound and the formation of the product and N-hydroxysuccinimide (NHS).

Instrumentation:

  • Agilent 1200 HPLC system or equivalent[4][5][7]

  • UV Detector (220 nm and 260 nm)[4][5][7]

  • Reversed-phase C18 column (e.g., Zorbax XDB C18, 250mm x 4.6mm, 5µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column for NHS detection (e.g., Thermo Syncronis HILIC, 150 mm x 3 mm, 3 μm)[4][5]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ortho-phosphoric acid or Formic acid (for mass spectrometry compatibility)[8]

  • Ammonium acetate buffer (for HILIC)[4][5]

  • Reaction mixture aliquots

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. For a reversed-phase method, a gradient of water (with 0.1% acid) and acetonitrile is common. For HILIC analysis of NHS, a mobile phase of 90% acetonitrile and 10% of 10 mM aqueous ammonium acetate can be used.[4][5]

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., mobile phase) to an appropriate concentration for HPLC analysis.

  • Injection and Analysis: Inject the prepared sample onto the HPLC system.

  • Data Acquisition and Analysis: Monitor the chromatogram at 220 nm and 260 nm. The peak corresponding to this compound will decrease in area over time, while the peak for the product and potentially the NHS by-product will increase.[5][7] The reaction is considered complete when the peak for the starting material is no longer detectable.

Data Presentation: HPLC Monitoring
Time PointThis compound Peak Area (arbitrary units)Product Peak Area (arbitrary units)N-hydroxysuccinimide Peak Area (arbitrary units)
0 min1,500,00005,000
30 min750,000700,000750,000
60 min150,0001,300,0001,400,000
120 min< 10,000 (Below Limit of Detection)1,450,0001,500,000

Note: The above data is representative and will vary based on reaction conditions.

Thin-Layer Chromatography (TLC) for Rapid Qualitative Assessment

TLC is a simple, fast, and cost-effective chromatographic technique used to separate components of a mixture.[9] It is an excellent tool for quickly determining the presence or absence of starting materials and products, making it ideal for routine reaction monitoring.[9]

Experimental Protocol: TLC Analysis

Objective: To qualitatively assess the completion of the reaction by observing the disappearance of the this compound spot.

Materials:

  • TLC plates (e.g., silica gel 60 F-254)[9]

  • TLC developing chamber

  • Solvent system (e.g., a mixture of hexanes and ethyl acetate)[9]

  • Capillary tubes for spotting[9]

  • UV lamp (254 nm) for visualization[9]

  • Staining solution (e.g., potassium permanganate or iodine)

Procedure:

  • Prepare the TLC plate: Draw a baseline with a pencil about 1 cm from the bottom of the plate.

  • Spot the plate: Using a capillary tube, spot a small amount of the initial reaction mixture (t=0) and the current reaction mixture on the baseline. It is also good practice to spot the pure starting material as a reference.

  • Develop the plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate from the chamber, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, a chemical stain can be used.

  • Analyze the results: The reaction is considered complete when the spot corresponding to this compound is no longer visible in the lane of the reaction mixture.

Data Presentation: TLC Monitoring
LaneDescriptionObservation
1This compound (Starting Material)Single spot at Rf = 0.6
2Reaction Mixture (t=0)Spot corresponding to starting material (Rf = 0.6)
3Reaction Mixture (t=60 min)Faint spot of starting material (Rf = 0.6) and a new spot for the product (Rf = 0.3)
4Reaction Mixture (t=120 min)No spot for starting material; prominent product spot (Rf = 0.3)

Note: Rf (Retardation factor) values are dependent on the specific solvent system used.

Comparison of HPLC and TLC for Reaction Monitoring

FeatureHPLCTLC
Data Quality Quantitative and highly reproducible.[10]Qualitative or semi-quantitative at best.
Sensitivity High sensitivity, capable of detecting trace amounts.[6]Lower sensitivity compared to HPLC.
Time Longer analysis time per sample.Very rapid analysis.[9]
Cost High initial instrument cost and ongoing solvent/column expenses.Low cost for plates and solvents.
Complexity Requires trained personnel for operation and method development.Simple to perform with minimal training.[9]
Solvent Consumption Higher solvent consumption.Minimal solvent consumption.
Real-time Monitoring Can be automated for real-time, online reaction monitoring.[3][11][12]Primarily used for discrete time-point analysis.

Logical Workflow for Reaction Monitoring

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_analysis Analysis Method cluster_decision Decision Start Start Reaction: This compound + Amine Take_Aliquot Take Aliquot at Time (t) Start->Take_Aliquot HPLC HPLC Analysis Take_Aliquot->HPLC Quantitative TLC TLC Analysis Take_Aliquot->TLC Qualitative Is_Complete Is Starting Material Consumed? HPLC->Is_Complete TLC->Is_Complete Continue_Reaction Continue Reaction Is_Complete->Continue_Reaction No Workup Proceed to Workup Is_Complete->Workup Yes Continue_Reaction->Take_Aliquot

Caption: Workflow for monitoring reaction completion.

Conclusion

Both HPLC and TLC are valuable tools for monitoring the completion of reactions involving this compound. HPLC provides precise, quantitative data essential for process optimization, kinetic studies, and quality control in later stages of development. In contrast, TLC offers a rapid, simple, and cost-effective method for routine, qualitative checks of reaction progress, particularly in research and early development phases. The selection of the most appropriate technique will be guided by the specific analytical needs, available resources, and the stage of the research or development process. For comprehensive analysis, the two techniques can be used complementarily, with TLC providing frequent, quick checks and HPLC offering definitive, quantitative confirmation of reaction completion.

References

A Comparative Analysis of Bioconjugation Chemistries: Maleimides vs. N-Hydroxysuccinimide (NHS) Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the covalent linkage of molecules to proteins is a cornerstone for the development of therapeutics, diagnostics, and research tools. The choice of chemical strategy is paramount for ensuring the stability, homogeneity, and functionality of the resulting conjugate. This guide provides a head-to-head comparison of two of the most prevalent bioconjugation methods: thiol-reactive maleimide chemistry and amine-reactive N-hydroxysuccinimide (NHS) ester chemistry. While "CP-OSu" was specified, this term does not correspond to a widely recognized bioconjugation reagent in scientific literature. Given the "OSu" component, which typically denotes a succinimidyl ester, this guide will focus on the broader and well-documented class of NHS esters for a relevant and data-supported comparison against maleimides.

Core Principles and Reaction Mechanisms

Maleimide Chemistry: Targeting Thiols

Maleimide-based bioconjugation is a highly selective method that targets the thiol (sulfhydryl) groups of cysteine residues within proteins.[1][2] The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring.[1][3][4] This forms a stable thioether bond, effectively linking the maleimide-containing molecule to the protein.[5] The reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[1][6] At pH levels above 7.5, the maleimide group can lose its specificity and begin to react with amines, such as the side chain of lysine.[6]

NHS Ester Chemistry: Targeting Primary Amines

N-hydroxysuccinimide (NHS) esters are one of the most common reagents for modifying primary amines, such as the ε-amino group of lysine residues and the N-terminus of a polypeptide chain.[7][8] The reaction involves the acylation of the primary amine by the NHS ester, which results in the formation of a stable amide bond.[8][9] The NHS moiety is an excellent leaving group, facilitating the nucleophilic attack by the unprotonated primary amine.[8] This reaction is most efficient at a physiological to slightly alkaline pH, typically between 7.2 and 8.5.[7][8] At lower pH values, the primary amines are protonated and less reactive.[8]

Comparative Data: Maleimides vs. NHS Esters

FeatureMaleimide ChemistryNHS Ester Chemistry
Target Residue Cysteine (Thiol group)Lysine (ε-amino group), N-terminus (α-amino group)
Reaction Type Michael Addition[1][3][4]Acylation (Nucleophilic Substitution)[8][9]
Bond Formed Thioether (Thiosuccinimide adduct)[1][5]Amide[8][9]
Optimal pH Range 6.5 - 7.5[1][6]7.2 - 8.5[7][8]
Reaction Speed Fast, often complete within minutes to a few hours at room temperature.[10]Generally fast, typically 0.5 to 4 hours at room temperature or 4°C.[7]
Bond Stability Generally stable, but can be susceptible to retro-Michael reaction (thiol exchange) and hydrolysis.[2][10][11]Highly stable amide bond.[8]
Selectivity Highly selective for thiols at optimal pH.[1][2][6]Reactive with all accessible primary amines, potentially leading to a heterogeneous product.[7][8]
Prerequisites Requires a free thiol group. Disulfide bonds must be reduced prior to conjugation.[12][13]Requires accessible primary amines.

Experimental Protocols

Protocol 1: Maleimide-Thiol Conjugation

This protocol provides a general framework for the conjugation of a maleimide-functionalized molecule to a thiol-containing protein.

Materials:

  • Thiol-containing protein

  • Maleimide-functionalized reagent

  • Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.[4][12]

  • Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent

  • Quenching reagent: small molecule thiol (e.g., cysteine, β-mercaptoethanol)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds, they must be reduced to free thiols. Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[1] Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[1] TCEP is often preferred as it does not need to be removed before adding the maleimide.[1]

  • Maleimide Reagent Preparation: Prepare a stock solution of the maleimide reagent (e.g., 10 mM) in anhydrous DMSO or DMF. This should be done immediately before use.[1]

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[1] Add the maleimide solution dropwise while gently stirring.[1]

  • Incubation: Flush the reaction vessel with an inert gas (e.g., nitrogen or argon), seal it, and protect it from light if the reagent is light-sensitive.[1] Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a small molecule thiol to react with any excess maleimide.[1]

  • Purification: Purify the conjugate to remove unreacted reagents and byproducts using a suitable method such as size exclusion chromatography (gel filtration) or dialysis.[5][12][13]

Protocol 2: NHS Ester-Amine Conjugation

This protocol outlines the general procedure for labeling a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein with accessible primary amines

  • NHS ester-functionalized reagent

  • Reaction Buffer: Amine-free buffer such as PBS, HEPES, or borate buffer at pH 7.2-8.5.[7][8]

  • Anhydrous DMSO or DMF for dissolving the NHS ester reagent

  • Quenching reagent: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.

  • NHS Ester Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a high concentration (e.g., 10 mM).[8]

  • Conjugation Reaction: Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[8] Add the NHS ester solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C.[7]

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted NHS ester and the NHS byproduct by size exclusion chromatography, dialysis, or tangential flow filtration.[8]

Visualizing the Workflows and Pathways

Maleimide_Conjugation_Workflow Maleimide-Thiol Conjugation Workflow cluster_prep Protein Preparation cluster_reaction Conjugation cluster_purification Purification Protein Protein with Disulfide Bonds TCEP Add TCEP (Reducing Agent) Protein->TCEP ReducedProtein Protein with Free Thiols Reaction Mix and Incubate (pH 6.5-7.5) ReducedProtein->Reaction TCEP->ReducedProtein Maleimide Maleimide Reagent Maleimide->Reaction Quench Quench with Excess Thiol Reaction->Quench Purify Purification (e.g., SEC) Quench->Purify Conjugate Purified Thioether Conjugate Purify->Conjugate

Caption: A typical workflow for maleimide-thiol bioconjugation.

NHS_Ester_Conjugation_Workflow NHS Ester-Amine Conjugation Workflow cluster_prep Protein Preparation cluster_reaction Conjugation cluster_purification Purification Protein Protein in Amine-Free Buffer Reaction Mix and Incubate (pH 7.2-8.5) Protein->Reaction NHSEster NHS Ester Reagent NHSEster->Reaction Quench Quench with Tris Buffer Reaction->Quench Purify Purification (e.g., SEC) Quench->Purify Conjugate Purified Amide Conjugate Purify->Conjugate

Caption: A typical workflow for NHS ester-amine bioconjugation.

Reaction_Mechanisms Bioconjugation Reaction Mechanisms cluster_maleimide Maleimide-Thiol Reaction (Michael Addition) cluster_nhs NHS Ester-Amine Reaction (Acylation) Maleimide Maleimide + Protein-SH Thioether Thioether Conjugate Maleimide->Thioether pH 6.5-7.5 NHSEster NHS Ester + Protein-NH2 Amide Amide Conjugate + NHS NHSEster->Amide pH 7.2-8.5

Caption: Simplified reaction mechanisms for maleimide and NHS ester conjugations.

References

A Comparative Guide to Amine Protection: Alternatives to N-(Cyclopentyloxycarbonyloxy)succinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and complex molecule construction. The choice of an appropriate protecting group is critical, as it must be readily introduced, stable under various reaction conditions, and selectively removed without compromising the integrity of the target molecule. While N-(Cyclopentyloxycarbonyloxy)succinimide offers a specific option for introducing the cyclopentyloxycarbonyl (Cloxy) protecting group, a range of well-established alternatives provides chemists with a versatile toolkit to address diverse synthetic challenges.

This guide presents an objective comparison of common alternatives to this compound for amine protection, with a focus on the widely used tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) groups. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in the selection of the optimal protecting group for your specific application.

Comparison of Amine Protecting Groups

The selection of an amine protecting group is dictated by factors such as the stability of the substrate to acidic or basic conditions, the presence of other functional groups, and the overall synthetic strategy, including the need for orthogonal deprotection schemes.

Protecting GroupReagent ExampleIntroduction ConditionsDeprotection ConditionsStabilityKey Advantages
Boc Di-tert-butyl dicarbonate (Boc)₂OMild base (e.g., NEt₃, NaOH, NaHCO₃) in various solvents (e.g., THF, DCM, water)[1]Strong acid (e.g., TFA, HCl in dioxane)[2]Stable to base, hydrogenolysis, and weak acids.Robust, widely used, extensive literature support.
Fmoc N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu)Mild base (e.g., NaHCO₃, DIPEA) in solvents like DMF or CH₂Cl₂.[3]Base (e.g., 20% piperidine in DMF).[4]Stable to acid and hydrogenolysis.Orthogonal to Boc and Cbz, ideal for solid-phase peptide synthesis (SPPS).
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, NaOH) in aqueous or biphasic conditions.[3]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[4]Stable to acidic and basic conditions.Orthogonal to Boc and Fmoc, often imparts crystallinity.[5]
Cloxy This compoundMild base in aprotic solvents.Acidic conditions.Stable to base and hydrogenolysis.Offers an alternative acid-labile group with potentially different cleavage kinetics than Boc.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the introduction and removal of the Boc, Fmoc, and Cbz protecting groups.

Boc Protection and Deprotection

Protection of a Primary Amine with (Boc)₂O:

  • Materials: Amine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃), and a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Procedure:

    • Dissolve the amine (1.0 equiv) in the chosen solvent.

    • Add the base (1.1 - 1.5 equiv).

    • Add (Boc)₂O (1.05 - 1.2 equiv) portion-wise or as a solution in the same solvent.

    • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.[1]

Deprotection of a Boc-Protected Amine:

  • Materials: Boc-protected amine, Trifluoroacetic acid (TFA), and Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected amine in DCM.

    • Add TFA (typically 25-50% v/v in DCM) and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 30 minutes to 2 hours).

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can be used directly or neutralized with a base.

Fmoc Protection and Deprotection

Protection of a Primary Amine with Fmoc-OSu:

  • Materials: Amine, N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu), Sodium Bicarbonate (NaHCO₃), and a solvent mixture (e.g., 1,4-Dioxane and water).

  • Procedure:

    • Dissolve the amine (1.0 equiv) in a mixture of dioxane and aqueous NaHCO₃ solution.

    • Add Fmoc-OSu (1.05 equiv) and stir vigorously at room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by column chromatography if necessary.

Deprotection of an Fmoc-Protected Amine:

  • Materials: Fmoc-protected amine, Piperidine, and Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the Fmoc-protected amine in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the mixture at room temperature for 5-30 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine. The crude amine can be purified by chromatography.[1]

Cbz Protection and Deprotection

Protection of a Primary Amine with Cbz-Cl:

  • Materials: Amine, Benzyl chloroformate (Cbz-Cl), Sodium Bicarbonate (NaHCO₃), and a suitable solvent system (e.g., Dioxane/water or THF/water).

  • Procedure:

    • Dissolve the amine (1.0 equiv) in the chosen solvent mixture.

    • Cool the solution to 0 °C and add NaHCO₃ (2.0 equiv).

    • Slowly add Cbz-Cl (1.1 equiv) while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Perform an aqueous workup, extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography if necessary.

Deprotection of a Cbz-Protected Amine:

  • Materials: Cbz-protected amine, Palladium on carbon (10% Pd/C), and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Procedure:

    • Dissolve the Cbz-protected amine in the chosen solvent.

    • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

    • Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the protection and deprotection of amines using the Boc, Fmoc, and Cbz protecting groups.

Protection_Deprotection_Workflows cluster_Boc Boc Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection Boc_start Primary Amine Boc_protect Add (Boc)₂O, Base (e.g., NEt₃) in DCM/THF Boc_start->Boc_protect Boc_protected Boc-Protected Amine Boc_protect->Boc_protected Boc_deprotect Add TFA in DCM Boc_protected->Boc_deprotect Boc_end Primary Amine Salt Boc_deprotect->Boc_end Fmoc_start Primary Amine Fmoc_protect Add Fmoc-OSu, Base (e.g., NaHCO₃) in Dioxane/H₂O Fmoc_start->Fmoc_protect Fmoc_protected Fmoc-Protected Amine Fmoc_protect->Fmoc_protected Fmoc_deprotect Add 20% Piperidine in DMF Fmoc_protected->Fmoc_deprotect Fmoc_end Primary Amine Fmoc_deprotect->Fmoc_end Cbz_start Primary Amine Cbz_protect Add Cbz-Cl, Base (e.g., NaHCO₃) in Dioxane/H₂O Cbz_start->Cbz_protect Cbz_protected Cbz-Protected Amine Cbz_protect->Cbz_protected Cbz_deprotect H₂, Pd/C in MeOH/EtOH Cbz_protected->Cbz_deprotect Cbz_end Primary Amine Cbz_deprotect->Cbz_end

Caption: General workflows for amine protection and deprotection.

Logical Decision Making in Protecting Group Selection

The choice of an amine protecting group is a critical decision in the design of a synthetic route. The following flowchart provides a simplified decision-making process based on the stability of the substrate and the desired orthogonality.

Decision_Tree start Select an Amine Protecting Group acid_sensitive Is the substrate sensitive to strong acid? start->acid_sensitive base_sensitive Is the substrate sensitive to base? acid_sensitive->base_sensitive No use_fmoc Consider Fmoc acid_sensitive->use_fmoc Yes h2_sensitive Are there other groups sensitive to hydrogenolysis? base_sensitive->h2_sensitive No use_boc Consider Boc base_sensitive->use_boc Yes use_cbz Consider Cbz h2_sensitive->use_cbz No orthogonal_needed Is orthogonal deprotection required? h2_sensitive->orthogonal_needed Yes consider_all Evaluate Boc, Fmoc, Cbz based on orthogonal strategy orthogonal_needed->consider_all

Caption: Decision tree for selecting an amine protecting group.

References

Safety Operating Guide

Proper Disposal of N-(Cyclopentyloxycarbonyloxy)succinimide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of N-(Cyclopentyloxycarbonyloxy)succinimide, a compound often utilized in bioconjugation and polymer chemistry. Adherence to these procedural steps will mitigate risks and support responsible chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified for transport as a corrosive, acidic, organic substance.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • Nitrile or neoprene gloves

  • Chemical safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 128595-07-3[1]
Molecular Formula C10H13NO5[1]
Molecular Weight 227.22 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 78-82 °C
Storage Temperature 2-8 °C

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This procedure incorporates both chemical neutralization and adherence to institutional and regulatory waste disposal guidelines.

Experimental Protocol: Chemical Neutralization (Hydrolysis)

This compound, like other N-hydroxysuccinimide (NHS) esters, is susceptible to hydrolysis, which breaks it down into less reactive components: cyclopentanol, carbon dioxide, and N-hydroxysuccinimide. This process is accelerated under basic conditions.

Materials:

  • Waste this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate glass beakers or flasks

  • Stir plate and stir bar

Procedure:

  • In a chemical fume hood, cautiously add the waste this compound to a beaker containing a stir bar.

  • Slowly add a 1 M solution of sodium hydroxide while stirring. The hydrolysis reaction will generate N-hydroxysuccinimide and cyclopentanol.

  • Monitor the pH of the solution using pH paper or a pH meter. Continue to add the sodium hydroxide solution dropwise until the pH of the mixture is neutral (pH 6-8).

  • Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis.

Waste Collection and Final Disposal
  • Labeling: The neutralized solution should be transferred to a designated hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the chemical names of the contents (e.g., "Hydrolyzed this compound waste, contains N-hydroxysuccinimide and cyclopentanol").

  • Segregation: This waste should be segregated from other chemical waste streams, particularly from strong acids and oxidizers.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container for solid waste.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses can be managed according to institutional guidelines. The triple-rinsed, dry container can then be disposed of as non-hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood neutralization Chemical Neutralization (Hydrolysis) - Slowly add 1M NaOH - Adjust to pH 6-8 - Stir for 1 hour fume_hood->neutralization solid_waste Collect Contaminated Solids Separately fume_hood->solid_waste waste_collection Collect Neutralized Liquid Waste neutralization->waste_collection label_waste Label Container: 'Hazardous Waste' List Contents waste_collection->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Arrange for Pickup by EHS or Licensed Waste Contractor store_waste->contact_ehs label_solid_waste Label as 'Hazardous Solid Waste' solid_waste->label_solid_waste label_solid_waste->store_waste

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment. Always consult your institution's specific waste disposal guidelines, as they may have additional requirements.

References

Personal protective equipment for handling N-(Cyclopentyloxycarbonyloxy)succinimide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(Cyclopentyloxycarbonyloxy)succinimide

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 128595-07-3), including comprehensive operational and disposal plans. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.

Hazard Identification and Classification

This compound is classified as a substance that causes skin and serious eye irritation.[1] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment and following the outlined safety protocols.

Hazard ClassificationGHS CodeSignal Word
Skin Irritation (Category 2)H315Warning
Eye Irritation (Category 2)H319Warning
Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is essential to prevent exposure when handling this compound.

PPE CategorySpecificationsRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved goggles.[1]Protects against splashes and dust, preventing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and impervious laboratory coat.[1][2]Prevents skin contact and subsequent irritation.
Respiratory Protection Type N95 dust mask when handling the solid powder.[2]Avoids inhalation of dust particles.
Safe Handling and Storage

Proper handling and storage are critical to maintain the stability of this compound and ensure a safe laboratory environment.

AspectProcedure
Handling - Avoid all personal contact, including inhalation.[3]- Work in a well-ventilated area, preferably in a chemical fume hood.[2]- Avoid formation of dust and aerosols.[4]- Wash hands thoroughly after handling.[4]
Storage - Store in a cool, dry, and well-ventilated place at 2-8°C.[5]- Keep container tightly closed to prevent moisture contamination, which can lead to hydrolysis.[2][4]- Before opening, allow the vial to warm to room temperature to prevent condensation.[2]
First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Take off contaminated clothing. Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1][2]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Spill Management

In the event of a spill, prompt and appropriate cleanup is necessary.

Spill SizeCleanup Procedure
Small Spills For minor spills of solid material, carefully sweep it up to avoid creating dust and place it in a sealed, labeled container for disposal as hazardous waste.[2][3]
Large Spills For larger spills, prevent dispersal, sweep up the material, and dispose of it as hazardous waste according to local regulations.[2]

Operational Plan: Step-by-Step Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

G Figure 1. Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace 2. Prepare Workspace (Fume Hood, Spill Kit Ready) prep_ppe->prep_workspace prep_reagent 3. Equilibrate Reagent (Allow vial to reach room temp.) prep_workspace->prep_reagent weigh 4. Weigh Solid Compound (In fume hood, avoid dust) prep_reagent->weigh dissolve 5. Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) weigh->dissolve collect_solid Unused Solid Waste weigh->collect_solid reaction 6. Perform Experiment (Under inert atmosphere if necessary) dissolve->reaction decontaminate_glassware 7. Decontaminate Glassware (Rinse with appropriate solvent) reaction->decontaminate_glassware collect_liquid Contaminated Liquid Waste reaction->collect_liquid decontaminate_workspace 8. Clean Work Area (Wipe down surfaces) decontaminate_glassware->decontaminate_workspace dispose 11. Dispose as Hazardous Waste (Follow institutional guidelines) decontaminate_workspace->dispose collect_solid->dispose inactivate 9. Chemical Inactivation (Hydrolysis) (Treat with 1M NaOH) collect_liquid->inactivate neutralize 10. Neutralize Waste (Adjust pH to 6-8 with HCl) inactivate->neutralize neutralize->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.